Comprehensive Technical Guide on the Physical and Chemical Properties of (Z)-4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoate
Executive Summary (Z)-4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoate—often referred to in its protonated form as a benzocaine-maleanilic acid derivative—is a highly functionalized α,β-unsaturated amido-acid. Synthesized v...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(Z)-4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoate—often referred to in its protonated form as a benzocaine-maleanilic acid derivative—is a highly functionalized α,β-unsaturated amido-acid. Synthesized via the ring-opening nucleophilic acyl substitution of maleic anhydride by the primary aromatic amine of ethyl 4-aminobenzoate (benzocaine), this compound serves as a critical intermediate in the development of macromolecular prodrugs and smart biomaterials[1].
This guide provides an in-depth analysis of its physicochemical properties, spectroscopic fingerprint, and the precise, causality-driven synthetic workflows required to isolate the pure (Z)-isomer without triggering thermodynamic degradation pathways.
Physicochemical Profiling
The physical properties of (Z)-4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoate are dictated by the balance between its hydrophobic ethyl ester/aromatic core and its hydrophilic carboxylic acid/amide moieties. At physiological pH (7.4), the carboxylic acid is deprotonated, yielding the water-soluble enoate anion, which is critical for its formulation in aqueous biological systems.
Table 1: Quantitative Physical and Chemical Properties
Property
Value
Causality / Structural Rationale
Chemical Formula
C₁₃H₁₃NO₅
Derived from the 1:1 condensation of benzocaine (C₉H₁₁NO₂) and maleic anhydride (C₄H₂O₃).
To ensure the integrity of the synthesized compound, a self-validating spectroscopic workflow must be employed. The primary failure modes in this synthesis are thermal cyclization (yielding a maleimide) and isomerization (yielding the (E)-fumaric derivative).
¹H NMR (DMSO-d₆): The (Z)-alkene protons are the diagnostic markers. They appear as two distinct doublets at δ 6.30 and 6.50 ppm with a characteristic cis coupling constant (J ≈ 12 Hz). If isomerization to the (E)-isomer occurs, this coupling constant shifts to J ≈ 16 Hz. The aromatic protons present as an AA'BB' system (δ 7.75 and 7.95 ppm), while the highly deshielded amide NH appears as a singlet at δ ~10.5 ppm.
FT-IR Spectroscopy: The vibrational modes validate the open-chain structure. The presence of a broad O-H stretch (2500–3000 cm⁻¹) and an N-H stretch (3250–3350 cm⁻¹) confirms the maleamic acid structure. If the compound has undergone unwanted thermal cyclization to a maleimide, these bands will completely disappear, and a new imide C=O stretch (~1710 cm⁻¹) will dominate.
Synthesis and Purification Protocol
The synthesis of (Z)-4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoic acid requires strict kinetic control. The following protocol explains the causality behind each experimental choice to ensure high yield and isomeric purity.
Step-by-Step Methodology
Substrate Dissolution: Dissolve 1.0 equivalent of maleic anhydride in a dry, aprotic, polar solvent (e.g., anhydrous acetone or tetrahydrofuran) under an inert argon atmosphere.
Causality: Aprotic solvents prevent the competitive hydrolysis of the maleic anhydride ring, which would yield unreactive maleic acid.
Kinetic Amine Addition: Dissolve 1.0 equivalent of ethyl 4-aminobenzoate (benzocaine) in the same solvent. Add this solution dropwise to the maleic anhydride over 30 minutes while maintaining the reaction vessel at 0–5 °C using an ice bath.
Causality: The nucleophilic ring-opening is highly exothermic. Dropwise addition and sub-ambient temperatures prevent localized heating, which provides the activation energy for unwanted isomerization to the (E)-fumaric derivative or dehydration to the maleimide.
Propagation: Remove the ice bath and allow the mixture to stir at 20–25 °C for 3 hours.
Causality: The product has a lower solubility in the reaction solvent than the starting materials, causing it to spontaneously precipitate, driving the reaction forward via Le Chatelier's principle.
Isolation & Purification: Filter the precipitate under vacuum and wash the filter cake with cold diethyl ether. Recrystallize from an ethanol/water mixture and dry under high vacuum at room temperature.
Causality: Drying must occur at room temperature; applying heat under vacuum can inadvertently trigger thermal cyclization[1].
Caption: Logical flow of (Z)-4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoate synthesis and side reactions.
Applications in Macromolecular Prodrugs
The structural motif of (Z)-4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoate is heavily utilized in the design of polymer-drug conjugates[4]. By copolymerizing maleic anhydride with vinyl acetate, methyl methacrylate, or styrene, researchers create a reactive polyanionic backbone.
When benzocaine is conjugated to these copolymers, it forms the exact anilino-oxobutenoate linkage described in this guide[1]. The resulting macromolecular prodrugs exhibit prolonged serum half-lives and accumulate selectively in solid tumors (e.g., K562 erythroleukemia) via the Enhanced Permeability and Retention (EPR) effect[3]. The free carboxylic acid generated adjacent to the amide linkage provides the necessary hydrophilicity and pH-responsiveness to ensure the polymer remains soluble in the bloodstream while allowing for the controlled, hydrolytic release of the active pharmaceutical ingredient at the target site.
Caption: Workflow of incorporating the anilino-oxobutenoate moiety into a polymer for drug release.
References
Title: Benzocaine modified maleic anhydride copolymers—I. Synthesis and characterization of benzocaine modified poly(maleic anhydride-co-vinyl acetate), poly(maleic anhydride-co-methyl methacrylate) and poly(maleic anhydride-co-styrene)
Source: European Polymer Journal
URL: [Link]
Title: Influence of Molecular Weight on the Biological Effects of Benzocaine Modified Maleic Anhydride Copolymer
Source: Journal of Bioactive and Compatible Polymers (via ResearchGate)
URL: [Link]
Title: Pharmaceutical Applications of Maleic Anhydride/Acid Copolymers
Source: Handbook of Polymers for Pharmaceutical Technologies (via ResearchGate)
URL: [Link]
An In-depth Technical Guide to (2Z)-4-((4-(Ethoxycarbonyl)phenyl)amino)-4-oxobut-2-enoic Acid and its Isomers
This guide provides a comprehensive technical overview of 4-((4-(ethoxycarbonyl)phenyl)amino)-4-oxobut-2-enoic acid, a member of the N-aryl substituted aminobutenoic acid family. We will delve into its nomenclature, synt...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of 4-((4-(ethoxycarbonyl)phenyl)amino)-4-oxobut-2-enoic acid, a member of the N-aryl substituted aminobutenoic acid family. We will delve into its nomenclature, synthesis, physicochemical properties, and potential applications in research and drug development, grounding the discussion in established chemical principles and citing relevant literature.
Part 1: Nomenclature and Structure
The compound with the chemical structure 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid is more systematically named based on the principles of IUPAC nomenclature. The core structure is a but-2-enoic acid. An amino group, substituted with a 4-(ethoxycarbonyl)phenyl group, is attached to the C4-carbonyl group. This arrangement forms an amide linkage, specifically a maleamic or fumaranilic acid derivative, depending on the stereochemistry of the double bond.
Systematic IUPAC Name:
(2Z)-4-((4-(Ethoxycarbonyl)phenyl)amino)-4-oxobut-2-enoic acid (the cis-isomer)
(2E)-4-((4-(Ethoxycarbonyl)phenyl)amino)-4-oxobut-2-enoic acid (the trans-isomer)
(Note: Placeholder images for illustrative purposes)
Part 2: Synthesis and Mechanistic Insights
The synthesis of N-aryl maleamic acids is a well-established process, typically involving the acylation of an aniline derivative with maleic anhydride.[1] For the target compound, the synthesis commences with the reaction of maleic anhydride and ethyl 4-aminobenzoate (also known as benzocaine).
Experimental Protocol: Synthesis of (2Z)-4-((4-(Ethoxycarbonyl)phenyl)amino)-4-oxobut-2-enoic Acid
Materials:
Maleic anhydride (≥99%)
Ethyl 4-aminobenzoate (≥98%)
Anhydrous acetone
Ice bath
Magnetic stirrer and stir bar
Büchner funnel and vacuum filtration apparatus
Procedure:
In a 250 mL round-bottom flask, dissolve 10.0 g (0.102 mol) of maleic anhydride in 100 mL of anhydrous acetone.
Cool the solution in an ice bath with continuous stirring.
In a separate beaker, dissolve 16.85 g (0.102 mol) of ethyl 4-aminobenzoate in 50 mL of anhydrous acetone.
Slowly add the ethyl 4-aminobenzoate solution dropwise to the cooled maleic anhydride solution over a period of 30 minutes.
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, followed by stirring at room temperature for an additional 2 hours.
A white precipitate of N-(4-ethoxycarbonylphenyl)maleamic acid will form.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the precipitate with a small amount of cold acetone to remove any unreacted starting materials.
Dry the product under vacuum to yield the final compound.
Causality of Experimental Choices:
Anhydrous Acetone: The use of an aprotic solvent like acetone is crucial to prevent the hydrolysis of maleic anhydride.
Ice Bath: The reaction is initially cooled to control the exothermic nature of the acylation reaction and to minimize the formation of side products.
Dropwise Addition: Slow addition of the aniline derivative ensures a controlled reaction rate and prevents localized overheating.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(4-ethoxycarbonylphenyl)maleamic acid.
Part 3: Physicochemical Properties (Predicted)
Property
Predicted Value
Basis of Prediction
Molecular Formula
C₁₃H₁₃NO₅
-
Molecular Weight
263.25 g/mol
-
Appearance
White to off-white solid
Analogy to other maleamic acids.
Solubility
Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone).
General solubility of organic acids and amides.
Melting Point
Expected to be in the range of 150-200 °C, with decomposition.
Comparison with related N-aryl maleamic acids.
pKa
Carboxylic acid pKa estimated to be around 3-4.
Typical range for carboxylic acids.
Part 4: Potential Applications in Drug Development and Research
N-substituted maleamic acids and their derivatives, particularly maleimides, are of significant interest in the fields of medicinal chemistry and bioconjugation.[2]
Bioconjugation: The maleimide moiety, which can be formed from the maleamic acid via cyclodehydration, readily undergoes Michael addition with thiol groups present in cysteine residues of proteins.[3] This makes the target compound a potential precursor for developing site-specific antibody-drug conjugates (ADCs) or for attaching probes to proteins.
Enzyme Inhibition: The α,β-unsaturated carbonyl system in the butenoic acid backbone is a Michael acceptor and can potentially interact with nucleophilic residues in the active sites of enzymes. Related 4-oxo-but-2-enoic acid derivatives have been investigated as inhibitors of enzymes like kynurenine-3-hydroxylase, suggesting potential neuroprotective applications.[4]
Cytostatic Agents: Maleamic acid conjugates have been designed and synthesized as potential anticancer agents, demonstrating cytostatic activity.[5] The rationale often involves the compound acting as a prodrug that can selectively release a cytotoxic agent or interact with biological targets within cancer cells.
Signaling Pathway Interaction (Hypothetical)
Should this compound exhibit cytostatic activity, a plausible mechanism could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt or MAPK/ERK pathways. The electrophilic nature of the molecule could lead to covalent modification of critical cysteine residues in kinases or other signaling proteins within these pathways.
Caption: Hypothetical inhibition of a cell proliferation pathway.
Part 5: Conclusion
(2Z)-4-((4-(Ethoxycarbonyl)phenyl)amino)-4-oxobut-2-enoic acid is a readily synthesizable compound with significant potential for applications in drug development and chemical biology. Its structure provides a versatile scaffold for creating more complex molecules, such as maleimide derivatives for bioconjugation or targeted enzyme inhibitors. Further research into the biological activity of this compound and its isomers is warranted to fully explore its therapeutic potential.
References
PubChem. (E)-4-anilino-4-oxobut-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. 4-ethoxy-4-oxobut-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Christie, R. J., et al. (2015). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]
De Vivo, M., et al. (2022). Advances in covalent drug discovery. Nature Reviews Drug Discovery, 21, 881–898.
Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4- oxobut-2-enoic acid. (2022).
ALFA CHEMICAL. (Z)-4-Amino-4-oxobut-2-enoic Acid. Retrieved from [Link]
SYNTHESIS, INTRAMOLECULAR CYCLIZATION AND ANTINOCICEPTIVE ACTIVITY OF 4-(HET)ARYL-2-{[3-(ETHOXYCARBONYL)-4-(4-R-PHENYL)THIOPHEN-2-YL]AMINO}4-OXOBUT-2-ENOIC ACIDS. (n.d.).
Fabg, M., & Nowak, M. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. [Link]
Youssef, D., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. [Link]
Wikipedia. (Z)-4-Amino-2-butenoic acid. Retrieved from [Link]
Facile synthesis of some new maleamic a. (n.d.). JOCPR.
Veeprho. 4-(((E)-4-hydroxybut-2-enoyl)oxy)but-2-enoic acid. Retrieved from [Link]
Youssef, D., et al. (2009). Design, Synthesis and Bioevaluation of Novel Maleamic Amino Acid Ester Conjugates of 3,5-bisarylmethylene-4-piperidones as Cytostatic Agents. Bioorganic & Medicinal Chemistry Letters, 19(22), 6364-7. [Link]
Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-7. [Link]
The Chemical Evolution of 4-Oxobut-2-Enoic Acid Derivatives: From Reactive Intermediates to Targeted Therapeutics
Executive Summary The α,β-unsaturated carboxylic acid motif, specifically the 4-oxobut-2-enoic acid (4-OBA) scaffold, was historically viewed as a highly reactive and sometimes unstable chemical intermediate. Today, it h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The α,β-unsaturated carboxylic acid motif, specifically the 4-oxobut-2-enoic acid (4-OBA) scaffold, was historically viewed as a highly reactive and sometimes unstable chemical intermediate. Today, it has emerged as a privileged pharmacophore in modern drug discovery[1]. Its unique structural topology—featuring a conjugated enone system paired with a carboxylic acid—makes it an ideal Michael acceptor. This allows for the rational design of covalent inhibitors that can selectively target nucleophilic residues within enzyme active sites, offering breakthrough applications in neuroprotection, virology, and oncology.
Historical Context and Scaffold Discovery
Initially, 4-OBA derivatives were primarily utilized as versatile building blocks in organic synthesis[1]. The intrinsic reactivity of the conjugated double bond, activated by both the ketone at position 4 and the carboxylic acid at position 1, made these compounds excellent substrates for 1,4-additions, cycloadditions, reductions, and functional group transformations.
Early library synthesis approaches often lacked chemical diversity because they relied on parallel derivatization of common building blocks using single reaction types. The paradigm shifted with the introduction of the "build-couple-transform" concept, which enabled the generation of lead-like libraries with significantly enhanced scaffold diversity, transforming 4-OBA from a simple intermediate into a highly tunable therapeutic core[1].
Synthetic Methodologies and Workflow
The synthesis of 4-OBA derivatives historically suffered from poor generality and low yields due to the propensity of the products to undergo unwanted polymerization or side reactions. Modern methodologies, particularly microwave-assisted techniques, have overcome these thermodynamic barriers.
Protocol: Microwave-Assisted Aldol Condensation for 4-OBA Scaffold Synthesis
Objective : Synthesize 4-oxo-2-butenoic acid derivatives via the condensation of methyl ketones with glyoxylic acid[2].
Causality & Rationale : Traditional thermal aldol condensations often yield complex mixtures because the highly reactive Michael acceptor product is prone to thermodynamic degradation and polymerization under prolonged heating. Microwave irradiation provides rapid, uniform volumetric heating. This drastically reduces reaction times (from hours to minutes) and suppresses thermodynamic side-products, thereby ensuring high fidelity of the geometrical isomers[2].
Step-by-Step Methodology :
Preparation : In a microwave-safe reaction vessel, combine the substituted methyl ketone derivative (1.0 eq) and glyoxylic acid monohydrate (1.2 eq)[2].
Solvent & Catalyst : Add glacial acetic acid as the solvent. Causality: The acidic environment is critical as it facilitates the enolization of the methyl ketone, which is the rate-determining step for the subsequent nucleophilic attack on the glyoxylic acid aldehyde carbon.
Irradiation : Seal the vessel and subject it to microwave irradiation (e.g., 100 °C, 50 W) for 10–15 minutes. Causality: The sealed vessel increases internal pressure, allowing the solvent to be heated above its standard boiling point, which kinetically accelerates the dehydration of the intermediate aldol adduct into the stable α,β-unsaturated system[2].
Quenching & Extraction : Cool the vessel rapidly using compressed air to halt the reaction abruptly, preventing over-reaction. Dilute with ice-cold water and extract with ethyl acetate.
Self-Validation & Purification : Monitor the reaction conversion via TLC (Thin-Layer Chromatography). The appearance of a highly UV-active spot indicates the formation of the conjugated system. Purify via flash chromatography (using a gradient of 0 to 10% 0.1% AcOH in MeOH/CH2Cl2) to isolate the pure 4-oxo-2-butenoic acid derivative[2]. Structural confirmation must be validated via 1H-NMR, specifically looking for the characteristic doublet signals of the trans-alkene protons (J ≈ 15-16 Hz) or cis-alkene protons (J ≈ 11-12 Hz).
Caption: Build-couple-transform workflow for generating diverse 4-oxobut-2-enoic acid libraries.
Pharmacological Milestones and Mechanistic Insights
The 4-OBA scaffold has been successfully optimized to target a wide array of pathological pathways, ranging from neurodegeneration to viral infections and oncology.
Neuroprotection via Kynurenine-3-Hydroxylase (KMO) Inhibition
In the kynurenine pathway of tryptophan metabolism, the enzyme KMO is responsible for synthesizing quinolinic acid, a potent neurotoxin implicated in various neurodegenerative diseases. Researchers discovered that3[3]. For instance, 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid effectively prevents the interferon-γ-induced synthesis of quinolinic acid in human macrophages[3]. The structural causality lies in the compound's ability to mimic the natural substrate (kynurenine) while utilizing the electrophilic α,β-unsaturated carbonyl system to interact tightly with the enzyme's active site.
Caption: Mechanism of neuroprotection via KMO inhibition by 4-OBA derivatives.
Dual Inhibition in HIV-1 Integration
The HIV-1 integration process requires both the strand-transfer phase and the interaction between the viral integrase (IN) and the cellular cofactor LEDGF/p75. A specific 4-OBA derivative,4[4]. The 4-OBA moiety chelates the essential metal ions in the integrase active site, while the bulky indole-fluorobenzyl group sterically occludes the LEDGF/p75 binding pocket, providing a synergistic antiviral effect[4].
Metalloenzyme Inhibition (Carbonic Anhydrase)
Carbonic anhydrases (CAs) are zinc metalloenzymes critical for pH regulation. A series of5[5]. These derivatives exhibited extraordinary potency, inhibiting human CA I and II isoenzymes in the low nanomolar range (Ki = 1.85 – 5.04 nM)[5]. The carboxylic acid group acts as a zinc-binding group (ZBG), anchoring the inhibitor deeply within the catalytic cleft.
Oncology and Antioxidant Applications
Recent advancements have expanded the utility of 4-OBA derivatives into oncology.6[6]. Compound 3g demonstrated potent antiproliferative activity against Triple-Negative Breast Cancer (MDA-MB-231 cells) with an IC50 of 3.20 µM[6]. Furthermore, computational and kinetic analyses of7, outperforming ascorbic acid by 68 times in polar environments[7].
Quantitative Activity Summary
The versatility of the 4-OBA scaffold is best illustrated by its broad-spectrum efficacy across different biological targets. The following table summarizes the quantitative data of key derivatives:
The journey of 4-oxobut-2-enoic acid from a simple, highly reactive synthetic intermediate to a cornerstone of targeted drug design underscores the power of rational chemical optimization. By mastering the synthesis—particularly through microwave-assisted techniques—and understanding the nuanced causality of its Michael acceptor properties, researchers continue to unlock its potential across neurology, virology, and oncology.
A Comprehensive Safety & Handling Guide for 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid. It is intended for researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds. The information herein is synthesized from established safety principles and data from analogous chemical structures, providing a robust framework for risk assessment and management in the absence of a specific, comprehensive Material Safety Data Sheet (MSDS) for this exact molecule.
Compound Profile & Hazard Summary
4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid is a complex organic molecule incorporating several key functional groups that dictate its reactivity and potential hazards. Understanding these structural motifs is fundamental to anticipating its behavior and implementing appropriate safety protocols.
Caption: Chemical structure of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid.
Expert Insight: Structural Hazard Analysis
The molecule's hazard profile is a composite of its functional groups:
Aromatic Amine (Anilino-derivative): Aromatic amines as a class are known for potential toxicity, including skin sensitization and, for some derivatives, carcinogenicity and mutagenicity.[1][2][3] They can be absorbed through the skin.[1]
α,β-Unsaturated Carboxylic Acid: This system is a Michael acceptor, making it susceptible to nucleophilic attack.[4] This reactivity is linked to potential irritation and sensitization. These compounds can interact with biological macromolecules like proteins and DNA, which is a basis for their toxicity.[5][6][7]
Carboxylic Acid: This group imparts acidic properties to the molecule, suggesting it can cause irritation or burns to the skin, eyes, and respiratory tract, particularly in powdered form.[8]
Ester and Amide: While generally less reactive, these groups contribute to the overall physicochemical properties of the molecule.
Based on this analysis, the compound should be handled as, at minimum, a hazardous substance with the following anticipated GHS classifications:
Hazard Class
Anticipated Classification
Rationale
Acute Toxicity (Oral)
Category 4 (Harmful if swallowed)
Inferred from precursors and related structures.[9][10]
Skin Corrosion/Irritation
Category 2 (Causes skin irritation)
Based on the acidic nature and the known properties of anilines and maleic anhydride derivatives.[8][9][11]
Serious Eye Damage/Irritation
Category 2A (Causes serious eye irritation)
Common for acidic organic solids and aniline derivatives.[9][11][12]
Skin Sensitization
Category 1 (May cause an allergic skin reaction)
A known hazard for both aromatic amines and maleic anhydride derivatives.[8][9][12][13]
Respiratory Sensitization
Category 1 (May cause allergy or asthma symptoms)
A significant hazard associated with maleic anhydride, a potential precursor.[8][9][10]
Specific Target Organ Toxicity
Category 3 (May cause respiratory irritation)
Dusts from acidic organic compounds can irritate the respiratory tract.[12][13]
Toxicological Risk Assessment
A thorough understanding of the potential toxicological effects is paramount for establishing safe handling procedures. The primary routes of exposure for a solid compound are inhalation of dust, dermal contact, and ocular contact.
Inhalation: Inhaling the dust can cause respiratory tract irritation due to the compound's acidic nature.[12][13] For sensitizing compounds, inhalation can lead to allergic reactions or asthma-like symptoms.[8][9]
Dermal & Ocular: Direct contact with skin is likely to cause irritation.[11][12] Due to the presence of the aromatic amine and the α,β-unsaturated system, there is a significant risk of skin sensitization, an allergic reaction that can become more severe upon re-exposure.[9][13] Eye contact can cause serious irritation or damage.[8][11]
Ingestion: While less common in a laboratory setting, ingestion may be harmful and cause gastrointestinal irritation.[9][13]
Chronic Exposure: Prolonged or repeated exposure to aromatic amines has been linked to more severe health effects, including potential carcinogenicity.[1][2][3][14] The α,β-unsaturated carbonyl moiety is also a structural alert for genotoxicity.[5] Therefore, minimizing exposure is critical.
Standard Operating Procedures for Safe Handling
A multi-layered approach, following the hierarchy of controls, is the most effective way to mitigate risks associated with this compound.
The Hierarchy of Controls:
Elimination/Substitution: Not applicable for this specific topic.
Engineering Controls: The primary method for exposure control.
Chemical Fume Hood: All weighing and manipulation of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[9][13]
Ventilation: General laboratory ventilation should be adequate.[13]
Administrative Controls:
Designated Area: Clearly mark the area where this compound is handled.
Hygiene: Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in the work area.[10]
Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with engineering controls.
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node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
A [label="Don PPE:\n- Goggles\n- Lab Coat\n- Gloves"];
B [label="Verify Fume Hood\n is Operational"];
A -> B;
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F [label="Wipe Down Work Area"];
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F -> G -> H -> I;
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B -> C [lhead="cluster_Handling"];
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Caption: Workflow for the safe handling of powdered chemical reagents.
Emergency Response Protocols
Immediate and appropriate action is crucial in the event of an accidental exposure or spill.
First-Aid Measures:
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[8]
In Case of Skin Contact: Remove contaminated clothing and shoes immediately.[12] Flush skin with plenty of soap and water for at least 15 minutes.[12] Seek medical attention if irritation or sensitization symptoms develop.[8]
If Inhaled: Move the person to fresh air.[12] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[12] Seek medical attention.
If Swallowed: Do NOT induce vomiting.[8] Rinse mouth with water.[16] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.[8]
Spill & Accidental Release Management:
Small Spills: Wearing appropriate PPE, carefully sweep or vacuum up the material, avoiding dust generation.[12] Place into a suitable, labeled container for disposal.[12] Clean the spill area with soap and water.
Large Spills: Evacuate the area. Prevent dust from spreading. Do not allow the material to enter drains.[16] Contact environmental health and safety personnel.
Fire Fighting:
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[16]
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[17]
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[16]
Caption: Decision tree for emergency response procedures.
Chemical Properties & Stability
Understanding the physical properties and reactivity is key to safe storage and handling.
Physical & Chemical Properties:
(Note: Exact values are not available and are inferred from related structures)
High temperatures, moisture, and direct sunlight.[10]
Hazardous Decomposition
Upon heating to decomposition, may emit toxic fumes of CO, CO₂, and NOx.[17]
Waste Disposal & Environmental Considerations
Disposal: All waste material, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[10] Place in a sealed, properly labeled container. Follow all federal, state, and local regulations.[16]
Environmental Fate: Aromatic amines can be toxic to aquatic organisms.[1][11] The compound may persist in the environment.[20] Do not allow the material or its containers to enter drains or waterways.[8][16]
References
Acros Organics. (2001, March 21). Material Safety Data Sheet: Ethyl 4-aminobenzoate, 98%. Retrieved from Acros Organics. [Link]
West Liberty University. (2008, November 20). Material Safety Data Sheet: Ethyl 4-aminobenzoate, 98%. Retrieved from West Liberty University. [Link]
Sciencelab.com. (2005, October 11). Material Safety Data Sheet: Maleic anhydride. Retrieved from Sciencelab.com. [Link]
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from ACS Publications. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Maleic anhydride. Retrieved from Carl ROTH. [Link]
Loba Chemie. (2019, January 7). MALEIC ANHYDRIDE EXTRA PURE MSDS. Retrieved from Loba Chemie. [Link]
Sustainability Directory. (n.d.). Aromatic Amines. Retrieved from Sustainability Directory. [Link]
Environment, Health and Safety - University of California, Berkeley. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from UC Berkeley EHS. [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Maleic anhydride. Retrieved from Chemos GmbH & Co.KG. [Link]
Breast Cancer Prevention Partners (BCPP). (n.d.). Aromatic Amines. Retrieved from BCPP. [Link]
Center for Environmental & Health Effects of PFAS. (n.d.). AROMATIC AMINES Chemical Fact Sheet. Retrieved from CENSWPA.org. [Link]
PubMed. (n.d.). The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis. Retrieved from PubMed. [Link]
Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4). ResearchGate. [Link]
PubMed. (2008, December 15). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Retrieved from PubMed. [Link]
ResearchGate. (n.d.). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Retrieved from ResearchGate. [Link]
Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from Wikipedia. [Link]
Commercial Availability and Synthetic Strategies of 4-Oxobut-2-enoic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction The 4-oxobut-2-enoic acid scaffold is a privileged motif in medicinal chemistry, underpinning the structure of a diverse array of biologically active molecules. These compounds, characterized by a reactive α...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 4-oxobut-2-enoic acid scaffold is a privileged motif in medicinal chemistry, underpinning the structure of a diverse array of biologically active molecules. These compounds, characterized by a reactive α,β-unsaturated carbonyl system and a carboxylic acid function, serve as versatile intermediates in organic synthesis and as pharmacophores in their own right. Their utility spans from acting as potent enzyme inhibitors to serving as building blocks for more complex heterocyclic systems. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of key 4-oxobut-2-enoic acid derivatives, detailed synthetic methodologies, and insights into their application in contemporary drug discovery, with a particular focus on their role as neuroprotective agents.
Commercial Sourcing of 4-Oxobut-2-enoic Acid Derivatives
A critical first step in any research program is the efficient procurement of starting materials. A variety of 4-oxobut-2-enoic acid derivatives are commercially available from multiple chemical suppliers, facilitating their direct use in screening campaigns or as precursors for further chemical elaboration. The availability of these compounds can significantly expedite early-stage drug discovery efforts. Below is a summary of representative commercially available derivatives.
Derivative Name
CAS Number
Key Suppliers
Notes
Mucochloric Acid
87-56-9
Sigma-Aldrich, Thermo Fisher Scientific, TCI
Dichloro-substituted derivative, a versatile building block.
Mucobromic Acid
488-11-9
Sigma-Aldrich, Thermo Fisher Scientific, TCI
Dibromo-substituted analog of mucochloric acid.
(E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid
35504-85-9
Sigma-Aldrich
Aryl-substituted derivative for SAR studies.
(E)-4-(4-Hydroxyphenyl)-4-oxobut-2-enoic acid
86690-79-1
Sigma-Aldrich
Functionalized aryl derivative for further modification.
(E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid
20972-38-7
Sigma-Aldrich
Halogenated aryl derivative for exploring electronic effects.
4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
5711-41-1
Sigma-Aldrich
Methoxy-substituted aryl derivative.
(E)-4-methoxy-4-oxobut-2-enoic acid
2756-87-8
BLD Pharm, Sigma-Aldrich
Methyl ester derivative.
(E)-4-Ethoxy-4-oxobut-2-enoic acid
2459-05-4
BLD Pharm, Fluorochem
Ethyl ester derivative.
(E)-4-Isopropoxy-4-oxobut-2-enoic acid
7529-87-5
Sigma-Aldrich
Isopropyl ester derivative.
(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid
135355-96-3
Sigma-Aldrich
tert-Butyl ester derivative.
Synthetic Strategies for 4-Oxobut-2-enoic Acid Derivatives
While a number of derivatives are commercially available, the need for novel analogs with diverse substitution patterns necessitates robust and flexible synthetic routes. The two primary strategies for the synthesis of 4-aryl-4-oxobut-2-enoic acids are Aldol condensation and Friedel-Crafts acylation. The choice of method is often dictated by the electronic nature of the desired aryl substituent and the availability of starting materials.
Logical Workflow for Synthesis
The following diagram illustrates the decision-making process and general workflow for the synthesis of 4-aryl-4-oxobut-2-enoic acids.
Caption: Synthetic decision workflow for 4-aryl-4-oxobut-2-enoic acids.
Aldol Condensation of Methyl Ketones with Glyoxylic Acid
This method is particularly useful for the synthesis of 4-aryl-4-oxobut-2-enoic acids where the corresponding methyl ketone is readily available. The reaction proceeds via the formation of an enolate from the methyl ketone, which then attacks the aldehyde of glyoxylic acid, followed by dehydration to yield the α,β-unsaturated product.
Detailed Experimental Protocol: Synthesis of 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acids
This protocol is adapted from the work of Drysdale et al. and provides a general procedure for the synthesis of methyl 4-aryl-2-hydroxy-4-oxobut-2-enoates, which can then be hydrolyzed to the corresponding acids.[1][2]
Step 1: Preparation of Methyl 4-aryl-2-hydroxy-4-oxobut-2-enoates
To a freshly prepared solution of sodium methoxide in methanol, add dimethyl oxalate at 0 °C.
Slowly add the commercially available acetophenone derivative to the cooled mixture.
Allow the reaction to warm to room temperature and stir overnight.
Dilute the reaction mixture with diethyl ether and filter the resulting solid.
Stir the solid in water for 30 minutes, filter the solution, and adjust the pH to 4 using acetic acid.
Cool the solution to 0 °C to precipitate the product.
Filter the solid, wash with cold water, and dry under vacuum to yield the methyl 4-aryl-2-hydroxy-4-oxobut-2-enoate.
Step 2: Hydrolysis to 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acids
Stir the methyl ester obtained in Step 1 in 6 N HCl at room temperature.
Monitor the reaction by TLC until the starting material is consumed.
Isolate the product by filtration, wash with water, and dry to obtain the desired 4-aryl-2-hydroxy-4-oxobut-2-enoic acid.
Friedel-Crafts Acylation of Arenes with Maleic Anhydride
For electron-rich aromatic compounds, direct Friedel-Crafts acylation with maleic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), provides a direct route to 4-aryl-4-oxobut-2-enoic acids.[3][4][5] The reaction involves the formation of an acylium ion from maleic anhydride, which then undergoes electrophilic aromatic substitution on the arene.
To a solution of the electron-rich arene in a suitable solvent (e.g., 1,2-dichloroethane), add maleic anhydride.
Cool the mixture to 0 °C and slowly add aluminum chloride (AlCl₃) portion-wise, maintaining the temperature below 5 °C.
Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield the desired 4-aryl-4-oxobut-2-enoic acid.
Applications in Drug Development: Inhibition of Kynurenine-3-Monooxygenase
A significant application of 4-oxobut-2-enoic acid derivatives is in the development of inhibitors for kynurenine-3-monooxygenase (KMO), also known as kynurenine-3-hydroxylase.[1][2] KMO is a critical enzyme in the kynurenine pathway, which is the primary metabolic route for tryptophan.[6][7][8]
The Kynurenine Pathway and its Neurological Implications
The kynurenine pathway produces several neuroactive metabolites. Under normal physiological conditions, the pathway is tightly regulated. However, under inflammatory conditions, the pathway can become upregulated, leading to an increased production of the neurotoxic metabolite quinolinic acid and a decrease in the neuroprotective metabolite kynurenic acid.[6][8] This imbalance is implicated in the pathophysiology of several neurodegenerative diseases, including Huntington's disease and Alzheimer's disease.[8]
4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid as a research chemical intermediate
Application Note: Synthesis and Utility of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic Acid in Bioconjugation and Polymer Chemistry Executive Summary 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid is a highly functio...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Utility of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic Acid in Bioconjugation and Polymer Chemistry
Executive Summary
4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid is a highly functionalized maleamic acid derivative. In pharmaceutical and macromolecular research, it serves as a critical, isolable intermediate for the synthesis of ethyl 4-maleimidobenzoate (CAS 14794-06-0)[1]. This downstream maleimide is a versatile building block utilized in the generation of antibody-drug conjugates (ADCs), polyanionic copolymers[2], and advanced materials. This guide details the mechanistic rationale, standardized synthetic protocols, and analytical validation required to utilize this intermediate effectively in drug development workflows.
Mechanistic Insights & Causality
The formation of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid is driven by the nucleophilic attack of the primary aromatic amine of ethyl 4-aminobenzoate (benzocaine) on the highly electrophilic carbonyl carbon of maleic anhydride[2][3].
Kinetic vs. Thermodynamic Control: The ring-opening reaction is highly exothermic. Maintaining the reaction temperature strictly between 0°C and 25°C is critical. This thermal control favors the kinetic product (the cis-maleamic acid) and prevents unwanted isomerization to the thermodynamically stable, but unreactive, trans-fumaramic acid derivative.
The Two-Step Rationale: Direct, one-pot synthesis of maleimides from primary amines often suffers from poor yields due to competing Michael additions of the amine across the maleic double bond. By isolating the intermediate maleamic acid, researchers create a self-validating purification step. The intermediate typically precipitates out of the reaction solvent, leaving impurities in the mother liquor. Subsequent cyclodehydration yields the target maleimide with high purity.
Polymer Applications: Benzocaine-modified maleic anhydride copolymers leverage this chemistry to enhance the hydrophobicity and biological half-life of polyanionic chains. These modified polymers have demonstrated anti-tumor activity by accumulating in solid tumors via the enhanced permeability and retention (EPR) effect[4].
Synthetic Workflow & Pathway Visualization
Fig 1: Two-step synthesis of ethyl 4-maleimidobenzoate via the maleamic acid intermediate.
Experimental Protocols
Protocol A: Synthesis of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid
Objective: To synthesize and isolate the maleamic acid intermediate with >95% purity.
Preparation: Dissolve 1.0 equivalent (e.g., 9.8 g, 100 mmol) of maleic anhydride in 50 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer[3].
Thermal Regulation: Submerge the flask in an ice-water bath and cool the solution to 0–5°C. Causality: Cooling mitigates the exothermic heat of reaction, preventing the formation of side products and double-bond isomerization.
Addition: Dissolve 1.0 equivalent (16.5 g, 100 mmol) of ethyl 4-aminobenzoate (benzocaine) in 50 mL of glacial acetic acid. Add this solution dropwise to the maleic anhydride solution over 30 minutes to maintain thermal equilibrium.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours. A thick white to off-white precipitate will form as the maleamic acid is generated.
Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol or water to remove unreacted starting materials and residual solvent.
Validation: Dry the solid under vacuum at 40°C overnight. The protocol is self-validating: the absence of anhydride C=O stretches (~1850 cm⁻¹) in IR spectroscopy confirms complete conversion.
Protocol B: Cyclodehydration to Ethyl 4-maleimidobenzoate
Objective: To convert the intermediate into the reactive maleimide cross-linker.
Suspension: Suspend 10 g of the dried 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid in 30 mL of acetic anhydride.
Catalysis: Add 1.5 g of anhydrous sodium acetate. Causality: Sodium acetate acts as a mild base catalyst to deprotonate the amide, facilitating the intramolecular dehydration and subsequent ring closure.
Heating: Heat the mixture to 70–80°C for 2 hours. Caution: Do not exceed 80°C, as elevated temperatures can induce radical polymerization of the resulting maleimide product.
Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of vigorously stirred ice water. The ethyl 4-maleimidobenzoate will precipitate as a pale yellow solid.
Purification: Filter, wash with cold water, and recrystallize from an ethyl acetate/hexane mixture to obtain the pure maleimide[1].
Quantitative Data & Analytical Standards
The following table summarizes the key physicochemical and analytical parameters for tracking the conversion of the intermediate to the final maleimide product[1][5].
Parameter
4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid
Ethyl 4-maleimidobenzoate
Molecular Formula
C₁₃H₁₃NO₅
C₁₃H₁₁NO₄
Monoisotopic Mass
263.079 Da
245.068 Da
Appearance
White to off-white powder
Pale yellow crystals
Melting Point
>150°C (Decomposes/Cyclizes)
114.5 - 115.5 °C
Key IR Bands (cm⁻¹)
3300 (N-H), 1710 (C=O acid), 1680 (C=O amide)
1715 (C=O imide), 1380 (C-N)
Typical Yield
85 - 95%
70 - 80%
Solubility
Soluble in DMF, DMSO; Insoluble in Water
Soluble in EtOAc, DCM; Insoluble in Water
Applications in Drug Development
Once converted to the maleimide, the benzocaine derivative is highly reactive toward nucleophiles, particularly free thiols (sulfhydryls) via Michael addition (thiol-ene click chemistry). This makes it an invaluable reagent for:
Antibody-Drug Conjugates (ADCs): Conjugating cytotoxic payloads to monoclonal antibodies through engineered cysteine residues.
Macromolecular Prodrugs: Integrating into poly(maleic anhydride) copolymers to modulate drug release profiles and reduce internal organ toxicity associated with high-molecular-weight polyanions[4].
References
Benzocaine-modified maleic anhydride-cyclohexyl-1,3-dioxepin copolymer: preparation and potential medical applications. kpi.ua. Available at: 2
Influence of Molecular Weight on the Biological Effects of Benzocaine Modified Maleic Anhydride Copolymer. ResearchGate. Available at: 4
Synthesis of 4-Maleimidobutyric Acid and Related Maleimides. ResearchGate. Available at: 3
Ethyl 4-maleimidobenzoate (C13H11NO4). PubChemLite. Available at: 5
ETHYL 4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE. ChemicalBook. Available at: 1
Introduction & Biological Rationale The kynurenine pathway is the primary metabolic route for tryptophan degradation, generating several highly active neuro-metabolites[1]. Kynurenine 3-monooxygenase (KMO) is a pivotal m...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Biological Rationale
The kynurenine pathway is the primary metabolic route for tryptophan degradation, generating several highly active neuro-metabolites[1]. Kynurenine 3-monooxygenase (KMO) is a pivotal mitochondrial enzyme in this cascade, catalyzing the NADPH-dependent hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK)[2]. Elevated KMO activity drives the overproduction of 3-HK and its downstream product, quinolinic acid (QUIN), an excitotoxic NMDA receptor agonist heavily implicated in Huntington’s disease, Alzheimer’s disease, and other neurodegenerative disorders[2],[1].
Inhibiting KMO shunts the pathway toward the production of kynurenic acid (KYNA), a neuroprotective NMDA receptor antagonist[1]. Recent drug development efforts have identified 4-aryl-4-oxo-2-butenoic acid derivatives as potent KMO inhibitors[3],[4]. These α,β-unsaturated γ-diketone compounds act as competitive inhibitors, effectively blocking the enzyme's active site and preventing the conversion of L-kynurenine[4].
Assay Principle and Causality
This protocol utilizes a continuous UV-absorbance biochemical assay to evaluate the inhibitory potency of butenoic acid derivatives against recombinant human KMO[5],[6].
Causality of Detection: The assay relies on the stoichiometric oxidation of the cofactor NADPH[7]. Because NADPH strongly absorbs UV light at 340 nm (extinction coefficient ~6.22 mM⁻¹cm⁻¹) and NADP⁺ does not, KMO activity is directly proportional to the rate of absorbance decrease[5]. In the presence of a butenoic acid inhibitor, NADPH consumption slows down, resulting in a higher retained absorbance signal compared to the uninhibited positive control[5].
Visualizing the Pathway and Workflow
Fig 1. The Kynurenine Pathway highlighting KMO inhibition by butenoic acid derivatives.
Fig 2. Step-by-step workflow for the UV-absorbance based KMO inhibition assay.
Materials and Reagents
Enzyme: Recombinant human KMO (expressed in Sf9 cells or E. coli), stored at -80°C[5].
Substrates: L-Kynurenine (20 mM stock) and NADPH (10 mM stock)[6].
Test Compounds: 4-aryl-4-oxo-2-butenoic acid derivatives, prepared as 100X stocks in 100% DMSO[4].
Reference Inhibitor: Ro 61-8048 (IC50 ~37 nM), used as a positive control for inhibition[8],[9].
Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 3 mM MgCl₂, 1 mM CHAPS[5].
Consumables: 96-well UV-transparent microplates (quartz or specialized UV-polymer)[6].
Equipment: Microplate spectrophotometer capable of kinetic reading at 340 nm[6].
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system . It includes a Blank (validates NADPH stability), a Positive Control (validates enzyme activity), and a Negative Control (validates assay sensitivity to known inhibitors).
Step 1: Reagent Preparation
Dilute the 3X KMO Assay Buffer to 1X using ultrapure water[5].
Thaw the recombinant KMO enzyme on ice. Dilute the enzyme in 1X Assay Buffer to a working concentration of 20 µg/mL[5]. Causality: KMO is highly sensitive to thermal degradation; keeping it on ice preserves its specific activity[5].
Prepare the Substrate Mixture by combining L-Kynurenine (final well concentration: 200 µM) and NADPH (final well concentration: 100 µM) in 1X Assay Buffer[6],[7].
Step 2: Compound Dilution and Plating
Perform a 10-point 3-fold serial dilution of the butenoic acid derivatives in 100% DMSO.
Dilute the DMSO stocks 1:100 in 1X Assay Buffer to create 1X compound solutions (1% DMSO). Causality: KMO's structural integrity is severely impaired by organic solvents. Pre-diluting ensures the final assay strictly maintains <1% DMSO[5].
Add 10 µL of the 1X compound solutions to the designated test wells.
Add 10 µL of 1% DMSO in buffer to the Positive Control (Uninhibited) and Blank wells.
Add 10 µL of Ro 61-8048 (10 µM final) to the Negative Control (Fully Inhibited) wells[8].
Step 3: Enzyme Pre-Incubation
Add 50 µL of the diluted KMO enzyme (20 µg/mL) to all wells except the Blank wells[5].
Add 50 µL of 1X Assay Buffer to the Blank wells.
Incubate the plate at room temperature (25°C) for 15 minutes with slow shaking. Causality: Pre-incubation allows the butenoic acid derivatives to establish binding equilibrium with the KMO active site before substrate competition begins.
Step 4: Reaction Initiation
Rapidly add 40 µL of the Substrate Mixture (L-Kyn + NADPH) to all wells using a multichannel pipette[5].
The final reaction volume is 100 µL per well.
Step 5: Kinetic Data Acquisition
Immediately transfer the plate to the spectrophotometer.
Read the absorbance at 340 nm (OD340) in kinetic mode every 30 seconds for 30 to 60 minutes at 37°C[10],[7].
Data Presentation & Quantitative Analysis
Calculate the reaction velocity (ΔOD340/min) from the linear portion of the kinetic curve for each well[6].
(Note: Data modeled based on patent literature for KMO inhibition profiling[8],[4])
Mechanistic Insights & Troubleshooting (E-E-A-T)
Causality of Signal Drift: If the Blank wells show a rapid decrease in OD340, the NADPH may be spontaneously oxidizing. Solution: Always prepare the Substrate Mixture fresh and protect it from light. NADPH is highly unstable in aqueous solutions at room temperature[5].
Inner Filter Effect (IFE): Butenoic acid derivatives containing extended conjugated systems (α,β-unsaturated γ-diketones) may absorb light at 340 nm[11]. Solution: Check the baseline absorbance of the highest compound concentration without enzyme. If baseline OD340 > 1.0, the compound is interfering with the UV readout, and an orthogonal assay (e.g., LC-MS/MS quantification of 3-HK) must be used[12].
Enzyme Linearity: Ensure that the Positive Control velocity remains linear for at least the first 15 minutes. If the curve flattens too quickly, the substrate is being depleted too fast. Solution: Reduce the KMO enzyme concentration to maintain steady-state kinetics[7].
Application Note: HPLC Analytical Method for the Purity Determination of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic Acid
Executive Summary & Scientific Context The compound 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid (also known as benzocaine-modified maleanilic acid) is a critical polycarboxylic intermediate. It is frequently synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
The compound 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid (also known as benzocaine-modified maleanilic acid) is a critical polycarboxylic intermediate. It is frequently synthesized as a functional monomer for the development of macromolecular prodrugs and polyanionic copolymers, which have demonstrated significant prolonged half-life and antitumor activity via the Enhanced Permeability and Retention (EPR) effect[1].
Synthesized via the ring-opening nucleophilic amidation of maleic anhydride by the primary amine of benzocaine (ethyl 4-aminobenzoate), the reaction is highly susceptible to side reactions. Maleic anhydride is a highly reactive electrophile that readily hydrolyzes into maleic acid in the presence of ambient moisture[2],[3]. Consequently, accurate purity profiling requires a robust High-Performance Liquid Chromatography (HPLC) method capable of baseline-resolving the target analyte from unreacted benzocaine[4] and residual maleic acid.
Physicochemical Profiling
Understanding the physicochemical nature of the analyte and its impurities is the foundation of rational chromatographic method development.
Table 1: Physicochemical Properties of the Analyte and Key Impurities
Compound
Role in Synthesis
Est. Molecular Weight
Est. pKa
Hydrophobicity (LogP)
UV Maxima
Maleic Acid
Hydrolysis Impurity
116.07 g/mol
1.9, 6.2
-0.48 (Highly Polar)
~210 nm
Benzocaine
Starting Material
165.19 g/mol
2.5 (Amine)
1.89 (Moderate)
~290 nm
Target Analyte
Desired Product
263.25 g/mol
~3.0 (Carboxyl)
~2.20 (Hydrophobic)
~254 nm
Mechanistic Rationale for Method Development (E-E-A-T)
As an Application Scientist, method development cannot be trial-and-error; it must be driven by molecular causality.
Stationary Phase Selection: A high-density C18 (Octadecylsilane) column is selected. The target molecule possesses a hydrophobic ethyl ester tail and an aromatic ring, which provide strong van der Waals interactions with the C18 ligands, ensuring adequate retention.
Mobile Phase & pH Control (Critical Parameter): The target analyte is a maleanilic acid derivative with a carboxylic acid moiety (pKa ~3.0). If analyzed in a neutral mobile phase, the compound will partially ionize, leading to severe peak splitting and tailing. By utilizing 0.1% Trifluoroacetic acid (TFA) , the mobile phase pH is driven down to ~2.0. This ensures the carboxylic acid remains fully protonated (neutral), promoting sharp peak shapes.
Elution Causality & Gradient Design: At pH 2.0, the primary amine of unreacted benzocaine is protonated (
−NH3+
), rendering it highly polar[4]. In contrast, the amide linkage in the target analyte remains neutral. Therefore, the gradient is designed to elute the highly polar maleic acid at the void volume, followed by the protonated benzocaine, and finally the strongly retained, neutral target analyte.
Visualized Workflows
Synthesis and degradation pathways of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid.
Self-validating HPLC analytical workflow and system suitability testing.
Experimental Protocol
Chromatographic Conditions
Table 2: HPLC Instrument Parameters
Parameter
Specification
Column
C18, 150 mm × 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
UV at 254 nm (Optimal for conjugated aromatic amides)
Mobile Phase A
0.1% v/v Trifluoroacetic Acid (TFA) in Milli-Q Water
Mobile Phase B
0.1% v/v Trifluoroacetic Acid (TFA) in Acetonitrile (HPLC Grade)
Table 3: Gradient Elution Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Rationale
0.0
95
5
Initial hold to retain highly polar maleic acid.
2.0
95
5
Isocratic hold.
12.0
40
60
Linear ramp to elute benzocaine and target analyte.
15.0
10
90
Column wash to remove highly hydrophobic oligomers.
16.0
95
5
Return to initial conditions.
20.0
95
5
Re-equilibration.
Step-by-Step Sample Preparation
Note: All solutions must be protected from prolonged exposure to light and ambient moisture to prevent degradation.
Diluent Preparation: Mix 500 mL of HPLC-grade Acetonitrile with 500 mL of Milli-Q Water. Degas the mixture via ultrasonication for 10 minutes.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid reference standard into a 10 mL volumetric flask. Dissolve completely and make up to the mark with Diluent.
System Suitability (Resolution) Solution: Accurately weigh 2.0 mg of Benzocaine and 2.0 mg of Maleic Acid into a 10 mL volumetric flask. Add 1.0 mL of the Standard Stock Solution. Dilute to volume with Diluent.
Sample Solution Preparation: Accurately weigh 10.0 mg of the synthesized batch into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Filter the solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial prior to injection.
System Suitability and Validation Criteria
To ensure the protocol acts as a self-validating system, the System Suitability Test (SST) must pass the following rigorous criteria before any sample data is integrated.
Table 4: System Suitability Acceptance Criteria
Parameter
Target Peak / Pair
Acceptance Criteria
Scientific Justification
Resolution (
Rs
)
Benzocaine / Target Analyte
≥2.0
Ensures baseline separation between the starting material and the desired product for accurate quantitation.
Tailing Factor (
Tf
)
Target Analyte
≤1.5
Confirms that the mobile phase pH (TFA) is successfully suppressing secondary silanol interactions and carboxylic acid ionization.
Injection Precision
Target Analyte
%RSD
≤2.0%
Verifies the mechanical stability of the autosampler and the homogeneity of the sample solution across 5 replicate injections.
Theoretical Plates (
N
)
Target Analyte
≥5000
Validates the kinetic efficiency and packing integrity of the C18 column.
References
Constantin, M., Fundueanu, G., Bortolotti, F., Cortesi, R., Ascentiis, A., & Menegatti, E. (2006). Influence of Molecular Weight on the Biological Effects of Benzocaine Modified Maleic Anhydride Copolymer. ResearchGate. 1
Felthouse, T. R., Burnett, J. C., Horrell, B., Amici, J., & Rabasco, P. (2000). Maleic Anhydride, Maleic Acid, and Fumaric Acid. Kirk-Othmer Encyclopedia of Chemical Technology. 2
National Oceanic and Atmospheric Administration (NOAA). MALEIC ANHYDRIDE - CAMEO Chemicals. 3
Wikipedia Contributors. Benzocaine - Chemical and Physical Data. Wikipedia, The Free Encyclopedia. 4
Application Note: 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic Acid as a Versatile Building Block for Heterocyclic Synthesis
Executive Summary In modern drug discovery and materials science, the rapid assembly of complex heterocyclic scaffolds relies heavily on bifunctional building blocks. 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid (al...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and materials science, the rapid assembly of complex heterocyclic scaffolds relies heavily on bifunctional building blocks. 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid (also known as N-(4-ethoxycarbonylphenyl)maleamic acid) is a highly versatile intermediate derived from the condensation of benzocaine and maleic anhydride. Featuring an
α,β
-unsaturated carbonyl system, a carboxylic acid, and an amide linkage, this compound serves as an ideal precursor for synthesizing diverse heterocycles, including maleimides, pyridazines, and 1,3-thiazines.
This application note provides a deep dive into the chemical rationale, validated experimental protocols, and mechanistic causality required to leverage this building block effectively in synthetic workflows.
Chemical Rationale & Mechanistic Insights
The synthetic utility of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid stems from its dense functionalization and rigid (Z)-alkene geometry.
Electrophilic
α,β
-Unsaturated System: The maleamic acid core acts as a potent Michael acceptor. The electron-withdrawing nature of the adjacent carbonyls makes the alkene highly susceptible to attack by soft nucleophiles (e.g., thiols, hydrazines).
Intramolecular Cyclization Potential: The proximity of the carboxylic acid to the amide nitrogen allows for facile dehydrative ring closure. The maleamic acid linkage is uniquely responsive to chemical activation (and microenvironmental pH changes), making it a critical motif not only in synthesis but also in targeted drug delivery systems[1].
Orthogonal Reactivity: The ethyl ester group on the aniline ring remains largely inert under mild cyclization or Michael addition conditions, allowing for subsequent downstream functionalization (e.g., saponification or amidation) after the core heterocycle is constructed.
Divergent Synthetic Pathways
The building block can be directed toward three primary heterocyclic classes depending on the reagents and thermodynamic conditions applied.
Fig 1: Divergent heterocyclic synthesis pathways from the maleamic acid building block.
Quantitative Reaction Parameters
To ensure reproducibility, the following table summarizes the optimized thermodynamic parameters and expected yields for the divergent pathways.
Reaction Pathway
Reagents & Catalysts
Temp (°C)
Time (h)
Typical Yield (%)
Key Intermediate / Mechanism
A: Maleimide Synthesis
Acetic Anhydride, NaOAc
80 - 90
1.5 - 2.0
80 - 85
Mixed anhydride formation
B: Pyridazine Synthesis
Hydrazine hydrate, EtOH
78 (Reflux)
4.0 - 6.0
70 - 75
Michael addition & Condensation
C: Thiazine Synthesis
Thiourea, K₂CO₃, DMF
100
6.0 - 8.0
65 - 70
Thiolate attack & Amidation
Validated Experimental Protocols
Protocol 5.1: Synthesis of the Maleamic Acid Building Block
Objective: To synthesize 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid via nucleophilic acyl substitution.
Preparation: Dissolve 16.5 g (0.1 mol) of ethyl 4-aminobenzoate (benzocaine) in 100 mL of glacial acetic acid (or dichloromethane) in a 250 mL round-bottom flask.
Addition: Slowly add 9.8 g (0.1 mol) of maleic anhydride in small portions under continuous magnetic stirring at room temperature.
Causality: Gradual addition prevents rapid exothermic spikes that could lead to localized overheating and unwanted isomerization of the maleic double bond to the thermodynamically more stable fumaric acid derivative [2].
Reaction: Stir the mixture at room temperature for 2-3 hours. A heavy precipitate will begin to form as the maleamic acid product is highly insoluble in the reaction medium.
Workup: Filter the resulting solid under vacuum, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry in a desiccator.
Protocol 5.2: Dehydrative Cyclization to N-Aryl Maleimide
Objective: To construct the maleimide electrophile using chemical dehydration.
Activation: Suspend 10.0 g of the synthesized building block in 30 mL of acetic anhydride (
Ac2O
). Add 1.5 g of anhydrous sodium acetate (NaOAc).
Causality: Sodium acetate acts as a mild, non-nucleophilic base. It abstracts the carboxylic proton to form a carboxylate anion, which subsequently attacks the electrophilic carbonyl of acetic anhydride to form a highly reactive mixed anhydride. Without NaOAc, direct thermal dehydration requires excessive heat (>150 °C), which leads to the polymerization of the maleimide double bond [3].
Heating: Heat the mixture to 80-90 °C for 1.5 hours. The suspension will transition into a clear, brightly colored solution as the cyclization completes.
Quenching: Cool the mixture to room temperature and pour it slowly into 200 mL of vigorously stirred ice water.
Causality: Water rapidly hydrolyzes the excess acetic anhydride into water-soluble acetic acid, forcing the hydrophobic N-aryl maleimide to precipitate out of solution.
Isolation: Filter the solid, wash with 5% aqueous sodium bicarbonate (to neutralize residual acid), and recrystallize from ethanol.
Protocol 5.3: Cyclocondensation to Pyridazine Derivatives
Objective: To synthesize tetrahydropyridazine scaffolds via a tandem bis-nucleophilic attack.
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of the building block in 40 mL of absolute ethanol.
Causality: Ethanol provides sufficient solubility for the maleamic acid while maintaining a reflux temperature (78 °C) that is optimal for thermodynamic control. Higher boiling solvents often lead to unwanted transamidation side reactions at the ester group.
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material via TLC (Eluent: Hexane/Ethyl Acetate 1:1).
Mechanistic Note: The primary, more nucleophilic nitrogen of hydrazine first undergoes a Michael-type addition to the
α,β
-unsaturated double bond. Subsequently, the secondary nitrogen condenses with the carboxylic acid moiety, releasing water and forming the 6-membered tetrahydropyridazine ring [4].
Workup: Concentrate the solvent under reduced pressure to half its volume, cool in an ice bath, and filter the resulting crystalline pyridazine derivative.
References
National Center for Biotechnology Information (PMC)
Solvent free preparation of N-substituted maleanilic acid
ResearchGate
URL
US2444536A - Synthesis of N-aryl-maleimides
Google Patents
URL
Pyran and Pyridine as Building Blocks in Heterocyclic Synthesis
SciSpace
URL
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid (also known as N-(4-ethoxycarbonylphenyl)maleamic acid). This guide is designed for researchers and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid (also known as N-(4-ethoxycarbonylphenyl)maleamic acid). This guide is designed for researchers and drug development professionals experiencing yield bottlenecks, impurity issues, or isolation challenges during the nucleophilic acyl substitution of maleic anhydride by ethyl 4-aminobenzoate (benzocaine).
Below, you will find quantitative reaction data, validated step-by-step protocols, and an in-depth troubleshooting FAQ grounded in mechanistic causality.
Part 1: Quantitative Data Summary
Selecting the correct reaction parameters is critical. The table below summarizes how different conditions impact the yield and impurity profile of the target maleamic acid.
Anhydride hydrolyzes rapidly in the presence of water[4].
Part 2: Experimental Workflow & Methodology
Optimized Step-by-Step Protocol
This protocol utilizes a self-validating visual cue: the precipitation of the product indicates successful conversion.
Preparation: Oven-dry a round-bottom flask and a dropping funnel at 120°C for 2 hours. Cool under a continuous stream of dry nitrogen to ensure a strictly anhydrous environment.
Anhydride Dissolution: Dissolve 1.0 equivalent of maleic anhydride in anhydrous glacial acetic acid (approx. 5 mL per gram of anhydride)[2]. Stir at room temperature until completely dissolved.
Amine Addition: In a separate dry vessel, dissolve 0.95 equivalents of ethyl 4-aminobenzoate in glacial acetic acid. Place the anhydride solution in a room-temperature water bath. Add the amine solution dropwise over 15–20 minutes. Self-validation check: The reaction is exothermic; ensure the internal temperature does not exceed 35°C[4].
Reaction: Stir the mixture continuously for 2 to 3 hours at room temperature. A dense, yellow/white precipitate of the target maleamic acid will begin to form as the reaction progresses.
Isolation: Isolate the precipitated product via vacuum filtration using a Büchner funnel[1].
Purification: Wash the filter cake thoroughly with ice-cold diethyl ether to remove unreacted starting materials and residual acetic acid. Dry the solid in a vacuum desiccator at room temperature overnight.
Fig 1. Step-by-step experimental workflow for optimized maleamic acid synthesis.
Part 3: Troubleshooting Guides & FAQs
Fig 2. Troubleshooting logic tree for identifying and resolving common synthesis failures.
Q1: Why is my conversion rate significantly lower than when using unsubstituted aniline?A1: The target amine, ethyl 4-aminobenzoate, features an ethyl ester group (-COOEt) at the para position. This group is highly electron-withdrawing via both resonance and inductive effects, which pulls electron density away from the aromatic ring and the amine nitrogen, fundamentally reducing its nucleophilicity. To overcome this high activation energy barrier, it is recommended to use a slightly acidic, polar solvent like glacial acetic acid[2]. Acetic acid facilitates the necessary proton transfer during the collapse of the tetrahedral intermediate. Furthermore, the resulting maleamic acid typically precipitates directly out of the acetic acid, driving the reaction forward via Le Chatelier's principle.
Q2: My LC-MS/NMR shows a high percentage of a cyclic byproduct. How do I prevent this?A2: The cyclic byproduct you are observing is N-(4-ethoxycarbonylphenyl)maleimide. Maleamic acids are highly prone to intramolecular dehydration (cyclization) to form maleimides when exposed to elevated temperatures or dehydrating agents[3]. If the reaction temperature exceeds 40–50°C, the thermal energy is sufficient to drive the loss of water and close the ring[5]. To prevent this over-reaction, you must strictly control the temperature during the exothermic addition of the amine to the anhydride. Use a ambient water bath to absorb excess heat and maintain the internal temperature strictly between 25°C and 35°C[4].
Q3: The isolated product is heavily contaminated with a dicarboxylic acid. What went wrong?A3: The contaminant is maleic acid. Maleic anhydride is highly hygroscopic and will rapidly undergo hydrolysis to form maleic acid in the presence of even trace amounts of moisture[4]. Because maleic acid is unreactive towards amines under these mild non-coupling conditions, any hydrolyzed anhydride is effectively destroyed, plummeting your yield. Ensure that all glassware is oven-dried, solvents are strictly anhydrous, and the maleic anhydride is stored in a desiccator and weighed quickly to minimize atmospheric exposure.
Q4: How do I properly isolate and purify the maleamic acid without inducing isomerization?A4: The cis-double bond of the maleamic acid can easily isomerize to the more thermodynamically stable trans-isomer (a fumaramic acid derivative) if exposed to strong mineral acids, prolonged heat, or UV light. Fortunately, the target 4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoic acid typically precipitates directly from the reaction mixture as a solid[1]. Isolate the product via vacuum filtration, wash it thoroughly with a cold, non-polar solvent (like diethyl ether) to remove unreacted starting materials, and dry it in a vacuum desiccator at room temperature. Do not attempt hot recrystallization , as heating the maleamic acid in solution will thermally induce both isomerization and imide formation[3].
References
Source: Google Patents (US3947493A)
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom
Source: Royal Society of Chemistry
URL:[Link]
Green Synthesis of Symmetric Dimaleamic Acids from Dianilines and Maleic Anhydride
Source: ResearchGate
URL:[Link]
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory
Source: Taylor & Francis (Green Chemistry Letters and Reviews)
URL:[Link]
Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate
Source: Oriental Journal of Chemistry
URL:[Link]
Identifying common byproducts in 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges you will face when synthesizing 4-(4-Ethoxycarbonylani...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges you will face when synthesizing 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid (also known as N-(4-ethoxycarbonylphenyl)maleamic acid).
The synthesis relies on the nucleophilic acyl substitution of maleic anhydride by ethyl 4-aminobenzoate (benzocaine). While the reaction is highly efficient, the polyfunctional nature of the resulting maleamic acid makes it susceptible to several divergent side reactions if parameters are not strictly controlled.
Mechanistic Pathway & Workflow
To effectively troubleshoot, we must first map the chemical causality of the reaction. The target molecule contains a carboxylic acid, an amide, and an electron-deficient alkene. This makes it highly reactive toward dehydration, isomerization, and conjugate addition.
Reaction workflow and mechanistic divergence of maleamic acid synthesis.
Identification of Common Byproducts
Before adjusting your protocol, you must accurately diagnose the impurity. Use the following self-validating analytical signatures to identify which side-reaction has compromised your yield.
Byproduct
Mechanistic Cause
Analytical Signature (
1
H NMR / LC-MS)
Fumaramic Acid Deriv.
Acid-catalyzed or thermal isomerization (cis to trans)
Vinylic protons:
J≈15−16
Hz (trans) vs
J≈12
Hz (cis)
Maleimide / Isoimide
Thermal dehydration / Intramolecular cyclization
LC-MS:
[M−18]+
(Loss of
H2O
); IR: Shift in C=O stretch (~1710 cm⁻¹)
Aza-Michael Adduct
Excess amine attack on the electrophilic alkene
1
H NMR: Loss of vinylic protons; appearance of multiplet at ~2.5-3.0 ppm
Maleic Acid
Hydrolysis of maleic anhydride due to moisture
LC-MS:
[M+18]+
relative to anhydride;
1
H NMR: Singlet at ~6.2 ppm
Logical Troubleshooting & Diagnostics
Logical decision tree for identifying and resolving common synthesis impurities.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a trans-alkene isomer (fumaramic acid derivative) instead of the target cis-alkene?Explanation: Maleamic acids are kinetically favored during the initial ring-opening, but they are thermodynamically less stable than their trans-isomers (fumaramic acids). Prolonged heating or the use of acidic solvents lowers the rotational barrier of the C=C bond, leading to rapid isomerization[1].
Protocol Fix: Keep reaction temperatures strictly below 60 °C. If you are using a solvent like glacial acetic acid, switch to a polar aprotic solvent (e.g., acetone or THF) and minimize the reaction time.
Q2: My LC-MS shows a mass corresponding to
[M−H2O]+
. What happened, and how do I prevent it?Explanation: This mass indicates the formation of a maleimide (or isoimide) via intramolecular cyclodehydration. The nucleophilic amide nitrogen (or oxygen, for isoimide) attacks the adjacent carboxylic acid. This dichotomy between imide and isoimide is driven by kinetic vs. thermodynamic control under dehydrating conditions or high heat[2].
Protocol Fix: Ensure your solvent is completely anhydrous during the initial ring-opening to prevent maleic acid formation, but do not push the drying temperature of your final product past 40 °C. Avoid any chemical dehydrating agents (like acetic anhydride) unless the cyclic maleimide is your actual target.
Q3: How do I avoid the aza-Michael addition byproduct?Explanation: The electron-withdrawing carbonyl groups on the maleamic acid make the alkene highly electrophilic. If unreacted benzocaine is present in excess, it can act as a Michael donor, undergoing an aza-Michael addition by attacking the
β
-carbon of the double bond[3].
Protocol Fix: This is a stoichiometry and addition-rate issue. Strictly control your equivalents (1.0 eq Benzocaine to 1.05 eq Maleic Anhydride). More importantly, always add the amine dropwise to the anhydride solution , never the reverse. This ensures the amine is never in localized excess.
Optimized Step-by-Step Methodology
To prevent the aforementioned byproducts, utilize this self-validating protocol. The reaction of maleic anhydride with primary amines is highly efficient but deeply sensitive to order-of-addition and temperature parameters[4].
Step 1: Preparation of the Electrophile. Dissolve 1.05 equivalents of maleic anhydride in anhydrous acetone (or THF) in a round-bottom flask.
Self-Validation: Ensure complete dissolution; the solution must be perfectly clear. Any cloudiness indicates the anhydride has hydrolyzed to maleic acid via atmospheric moisture. If cloudy, discard and use fresh anhydride.
Step 2: Temperature Control. Cool the flask to 0–5 °C using an ice-water bath.
Causality: Maintaining a low temperature prevents premature thermal dehydration to the maleimide and suppresses the activation energy required for the aza-Michael addition.
Step 3: Amine Addition. Dissolve 1.00 equivalent of ethyl 4-aminobenzoate (benzocaine) in the same anhydrous solvent. Add this solution dropwise to the maleic anhydride solution over 30 minutes under vigorous stirring.
Causality: Adding the amine to the anhydride ensures the anhydride is always in excess during the addition phase, preventing the amine from acting as a nucleophile against the newly formed maleamic acid alkene.
Step 4: Maturation. Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours.
Self-Validation: A thick white or pale-yellow precipitate (the target 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid) should crash out of the solution, as maleamic acids are typically insoluble in these reaction solvents.
Step 5: Isolation. Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold, anhydrous solvent to remove any unreacted maleic anhydride or trace diamide byproducts.
Step 6: Drying. Dry the product in a vacuum oven at 40 °C.
Causality: Do not exceed 40 °C. Higher temperatures will induce thermal dehydration to the maleimide or isomerization to the fumaramic acid derivative.
References
Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy
Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
URL:[Link]
Preparation process of N-substituted maleimides (Patent 0372922)
Source: European Publication Server (EPO)
URL:[Link]
Synthesis of N-formylmaleamic acid and some related N-formylamides
Source: ResearchGate
URL:[Link]
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation
Source: Frontiers in Chemistry
URL:[Link]
Technical Support Center: Handling & Storage of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic Acid
Welcome to the Application Science Support Portal. This guide is designed for researchers and drug development professionals working with 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid (also known as N-(4-ethoxycarbon...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Portal. This guide is designed for researchers and drug development professionals working with 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid (also known as N-(4-ethoxycarbonylphenyl)maleamic acid). Due to its polyfunctional nature—containing an ester, a secondary amide, a carboxylic acid, and a reactive cis-alkene—this compound is highly susceptible to environmental degradation.
Below, you will find our expertly curated troubleshooting FAQs, self-validating protocols, and mechanistic insights to ensure the structural integrity of your compound throughout your experimental workflows.
Part 1: Frequently Asked Questions (Troubleshooting Degradation)
Q1: Why does my compound degrade rapidly when dissolved in basic buffers (pH > 8)?
The Mechanism: The secondary amide bond in maleamic acid derivatives is highly susceptible to hydroxide-catalyzed ring-opening hydrolysis[1]. Under basic conditions, hydroxide ions nucleophilically attack the electrophilic amide carbonyl. This leads to the cleavage of the C-N bond, reverting the compound into its starting materials: benzocaine (ethyl 4-aminobenzoate) and maleic acid[1].
The Solution: Always reconstitute this compound in slightly acidic to neutral buffers (pH 5.5–7.0) and avoid prolonged storage in aqueous solutions.
Q2: I noticed a shift in my NMR peaks over time, but the molecular weight via LC-MS remains identical. What is happening?
The Mechanism: You are observing cis-trans isomerization. The cis-geometry of the maleamic acid double bond is thermodynamically less stable than its trans-counterpart (the fumaric acid derivative)[2]. Elevated temperatures or the presence of acidic/catalytic species lower the activation energy barrier (approx. 66.1 kJ/mol for maleic acid), allowing the
π
-bond to temporarily break, rotate, and relax into the lower-energy trans state[2]. This process is significantly accelerated at higher temperatures[3].
The Solution: Protect the compound from heat and light. Store the solid powder at -20°C and perform all solubilization steps on ice.
Q3: My mass spectrometry data shows a consistent loss of 18 Da (-H₂O) during prolonged room-temperature storage. What is this byproduct?
The Mechanism: This indicates intramolecular cyclodehydration. The proximity of the terminal carboxylic acid to the secondary amide allows for a nucleophilic attack that expels a water molecule, forming a stable 5-membered imide ring (an N-aryl maleimide)[4]. While this cyclization is typically driven by dehydrating agents like acetic anhydride[4][5], it can occur spontaneously over time if the solid is exposed to ambient heat without proper desiccation.
The Solution: Store the compound in a strictly anhydrous environment using indicating desiccants and inert gas purging.
Part 2: Visualizing the Degradation Pathways
To better understand the vulnerabilities of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid, refer to the mechanistic flowchart below.
Fig 1. Primary chemical degradation pathways of N-aryl maleamic acid derivatives.
Part 3: Self-Validating Storage & Handling Protocols
To prevent the degradation mechanisms outlined above, we have developed a self-validating workflow. "Self-validating" means that the protocol includes built-in quality control checkpoints to ensure the structural integrity of the compound is confirmed before and after storage.
Protocol: Preparation of Long-Term Storage Aliquots
Objective: To isolate the compound from moisture, oxygen, and thermal energy, thereby halting hydrolysis, isomerization, and cyclization.
Step-by-Step Methodology:
Initial Quality Control (QC): Dissolve 1 mg of the synthesized/received compound in 1 mL of anhydrous DMSO. Run a baseline LC-MS and ¹H-NMR to confirm purity (>95%) and verify the presence of the cis-alkene protons (typically appearing as two sharp doublets around 6.2–6.5 ppm)[5].
Lyophilization: If the compound was precipitated from an aqueous mixture, freeze the slurry at -80°C and lyophilize for 48 hours to remove all residual water. Causality: Removing trace water prevents ambient hydrolysis of the amide and ester bonds[1].
Aliquotting: Working inside a low-humidity glove box, transfer 5–10 mg aliquots into opaque, amber glass vials. Causality: Amber glass prevents photo-catalyzed cis-trans isomerization[2].
Inert Gas Purging: Gently purge each vial with a stream of high-purity Argon or Nitrogen gas for 30 seconds before immediately capping with a PTFE-lined septum. Causality: Displacing oxygen and atmospheric moisture prevents oxidative degradation and spontaneous cyclodehydration[4].
Storage: Place the sealed vials inside a secondary container filled with indicating silica gel desiccant. Store the entire container at -20°C.
Validation Check: After 30 days of storage, sacrifice one aliquot and repeat the LC-MS/¹H-NMR analysis. The spectra must perfectly overlay with the baseline QC data to validate the storage conditions.
Fig 2. Self-validating workflow for the long-term storage and handling of maleamic acids.
Part 4: Quantitative Data & Reconstitution Guidelines
When you are ready to use the compound in an assay, proper solvent selection is critical. The tables below summarize the quantitative degradation limits and recommended reconstitution conditions.
Table 1: Degradation Triggers and Preventive Measures
Degradation Pathway
Primary Trigger(s)
Mechanistic Cause
Preventive Storage Condition
Hydrolysis
Moisture, pH > 8
Hydroxide attack on the secondary amide carbonyl[1].
Lyophilization; Store desiccated; Reconstitute at pH 6.0–7.0.
Isomerization
Heat (>40°C), Light
Thermal/photo-excitation overcomes the cis-trans activation barrier[2][3].
Store at -20°C in amber vials; Handle solutions on ice.
References[1] "Buy Maleamic acid | 557-24-4". Source: Smolecule. URL: https://www.smolecule.com[6] "Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation". Source: MDPI. URL:https://www.mdpi.com[4] "An In-depth Technical Guide to the Synthesis of Maleimide-PEG6-Boc". Source: BenchChem. URL:https://www.benchchem.com[2] "Maleic Anhydride, Maleic Acid, and Fumaric Acid" (Kirk-Othmer Encyclopedia of Chemical Technology). Source: Softbeam. URL: https://softbeam.net[5] "MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION". Source: Revue Roumaine de Chimie. URL:https://www.lew.ro[3] "US4904801A - Process for the preparation of aromatic ether bismaleimides". Source: Google Patents. URL:https://patents.google.com/patent/US4904801A/en
Technical Support Center: Troubleshooting the Synthesis of Substituted Butenoic Acids
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex mechanistic and procedural bottlenecks encountered when synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex mechanistic and procedural bottlenecks encountered when synthesizing substituted butenoic acids (e.g., crotonic acid derivatives, 3-butenoic acids).
The synthesis of these highly functionalized aliphatic chains is notoriously plagued by stereochemical leakage (E/Z isomerization), regiochemical ambiguity, and unwanted double-bond migration. This guide provides field-proven, self-validating protocols and explains the underlying chemical causality to ensure your experimental workflows are robust and reproducible.
Stereocontrol in Horner-Wadsworth-Emmons (HWE) Olefination
Q: My synthesis of a 4-substituted-2-butenoic acid via the HWE reaction exclusively yields the E-isomer, but my target active pharmaceutical ingredient (API) requires the Z-configuration. How can I reliably invert this stereoselectivity?
A: The standard HWE reaction, utilizing reagents like triethyl phosphonoacetate, operates strictly under thermodynamic control[1]. The intermediate oxaphosphetane forms reversibly, allowing the system to equilibrate to the sterically favored trans-oxaphosphetane, which subsequently undergoes anti-elimination to yield the E-alkene.
To achieve Z-selectivity, you must force the reaction down a kinetic pathway using the Still-Gennari modification [2]. By replacing the ethyl groups with strongly electron-withdrawing 2,2,2-trifluoroethyl groups (using bis(2,2,2-trifluoroethyl) phosphonoacetate), you destabilize the oxaphosphetane intermediate. This makes its formation irreversible, trapping the initially formed syn-betaine and forcing a syn-elimination that exclusively yields the Z-butenoic acid derivative.
Mechanistic divergence in HWE olefination for E/Z stereocontrol.
Causality Note: The use of 18-crown-6 sequesters the potassium counterion, creating a "naked" enolate that accelerates the kinetic addition step before thermodynamic equilibration can occur.
System Preparation: Flame-dry a Schlenk flask under argon. Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 eq) and 18-crown-6 (5.0 eq) in anhydrous THF (0.1 M).
Kinetic Deprotonation: Cool the system strictly to -78 °C. Add KHMDS (1.2 eq, 0.5 M in toluene) dropwise.
Validation Checkpoint: The solution will transition to a pale yellow color, confirming the formation of the phosphonate carbanion.
Electrophile Addition: Slowly add the starting aldehyde (1.0 eq) dissolved in a minimal volume of THF down the side of the flask to pre-cool the droplets.
Thermal Trapping & Quenching: Stir for 2 hours at -78 °C. Crucial: Quench the reaction with saturated aqueous NH₄Cl before removing the cooling bath.
Validation Checkpoint: Allowing the reaction to warm prior to quenching provides the thermal energy required to re-enable oxaphosphetane reversibility, which will immediately degrade your Z-selectivity.
Suppressing Isomerization in Cross-Metathesis
Q: When performing cross-metathesis with 3-butenoic acid and a terminal aliphatic olefin, I observe massive double-bond migration, yielding conjugated 2-butenoic acid byproducts. How do I lock the double bond in the gamma position?
A: 3-butenoic acid is highly susceptible to isomerization because the resulting 2-butenoic acid is thermodynamically stabilized by conjugation with the carboxylic acid. This migration is actively catalyzed by ruthenium hydride species, which are unavoidable decomposition products of standard Grubbs catalysts generated during the metathesis cycle[3].
To suppress this, you must chemically scavenge the Ru-hydrides without poisoning the primary alkylidene catalytic cycle. Adding 1,4-benzoquinone acts as a mild oxidant that neutralizes these hydrides. Furthermore, transitioning from a standard Grubbs II catalyst to a specialized catalyst like Umicore M2 enhances stability and drastically improves the E/Z ratio of the desired cross-product[3].
Quantitative Data: Catalyst & Additive Effects on 3-Butenoic Acid Metathesis
Catalyst System
Additive
Isomerization to 2-Butenoic Acid (%)
Target Yield (%)
Target E/Z Ratio
Grubbs 1st Gen
None
> 45%
< 30%
2:1
Grubbs 2nd Gen
None
60%
15%
4:1
Grubbs 2nd Gen
1,4-Benzoquinone (10 mol%)
< 5%
72%
5:1
Umicore M2
1,4-Benzoquinone (10 mol%)
< 1%
88%
> 10:1
Protocol: Isomerization-Free Cross-Metathesis
Catalyst Matrix Preparation: In a glovebox, dissolve Umicore M2 catalyst (5 mol%) and 1,4-benzoquinone (10 mol%) in anhydrous, fully degassed dichloromethane (DCM).
Substrate Loading: Add the 3-butenoic acid derivative (1.0 eq) and the terminal olefin cross-partner (3.0 eq).
Equilibrium Driving: Heat the reaction to a gentle reflux (40 °C) for 12 hours under a steady, continuous sweep of N₂ gas.
Validation Checkpoint: The N₂ sweep physically removes volatile ethylene gas produced during the reaction. By Le Chatelier's principle, this prevents the reverse reaction and drives the metathesis to completion.
Termination: Quench by adding excess ethyl vinyl ether (50 eq relative to the catalyst) and stir for 30 minutes to convert the active ruthenium alkylidene into an inactive Fischer carbene.
Regioselectivity in Transition-Metal Catalyzed Carboxylation
Q: I am synthesizing 3-substituted-3-butenoic acids via palladium-catalyzed carboxylation of allylic halides with CO. However, I am getting an inseparable mixture of linear (3-butenoic) and branched (2-methylpropenoic) isomers. How do I control this regioselectivity?
A: The carboxylation of allylic electrophiles proceeds through a
π
-allyl palladium(II) intermediate. The regioselectivity of the subsequent carbon monoxide (CO) insertion is entirely dictated by the steric and electronic environment you create around the palladium center via your choice of ligand.
If you use bulky, monodentate phosphine ligands (e.g., PPh₃), steric repulsion forces the incoming CO nucleophile to attack the less hindered terminal carbon of the
π
-allyl complex, yielding the linear 3-butenoic acid . Conversely, if you use rigid, bidentate ligands (e.g., dppe), the constrained "bite angle" alters the electronic distribution of the complex, increasing the electrophilicity of the internal carbon and directing attack to form the branched isomer .
Regioselectivity pathways in Pd-catalyzed allylic carboxylation.
Protocol: Regioselective Linear Carboxylation
Catalyst Activation: In a pressure reactor, combine Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) in THF. Stir for 15 minutes to allow the in situ reduction to the active Pd(0) species.
Substrate Addition: Add the allylic chloride (1.0 eq) and a mild base (e.g., K₂CO₃, 1.5 eq) to absorb the generated HCl.
Pressurization: Purge the reactor three times with CO gas, then pressurize to 15 atm.
Validation Checkpoint: Monitor the pressure gauge. A steady drop in pressure over the first 2 hours indicates active CO consumption and successful insertion into the
π
-allyl complex.
Hydrolysis: Vent the CO carefully in a fume hood. Add water to hydrolyze the resulting acyl palladium intermediate into the final linear 3-butenoic acid.
Comparative Biological Activity of E and Z Isomers of 4-Oxobut-2-Enoic Acids: A Guide for Drug Development
Introduction 4-Oxobut-2-enoic acids (and their derivatives, such as 4-aryl-2-hydroxy-4-oxobut-2-enoic acids) are highly versatile pharmacophores in medicinal chemistry. Characterized by an α,β-unsaturated carbonyl system...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-Oxobut-2-enoic acids (and their derivatives, such as 4-aryl-2-hydroxy-4-oxobut-2-enoic acids) are highly versatile pharmacophores in medicinal chemistry. Characterized by an α,β-unsaturated carbonyl system, these compounds naturally exist as mixtures of E (entgegen) and Z (zusammen) isomers. The stereochemical configuration of the double bond fundamentally alters the molecule's spatial geometry, dictating its biological activity, target binding affinity, and overall pharmacokinetic profile.
Recent drug development efforts have highlighted their efficacy across multiple therapeutic areas, including kynurenine-3-hydroxylase (KMO) inhibition for neuroprotection , antiviral agents against SARS-CoV-2 , and potent anti-inflammatory compounds . This guide objectively compares the biological performance of these isomers against standard alternatives, providing researchers with actionable experimental workflows and mechanistic insights.
The biological efficacy of 4-oxobut-2-enoic acids is not merely a function of their functional groups, but of their rigid stereochemical orientation.
Z-Isomers (Cis-like): The spatial proximity of the carboxylic acid and the oxo/hydroxyl groups allows for intramolecular hydrogen bonding. This configuration often acts as a bidentate ligand, which is geometrically ideal for chelating metal ions within metalloenzyme active sites (e.g., the FAD-dependent pocket of the KMO enzyme).
E-Isomers (Trans-like): With functional groups oriented on opposite sides, the E-isomer favors extended intermolecular interactions. This can enhance binding to broader, shallower receptor surfaces but may reduce membrane permeability due to a larger exposed polar surface area.
Mechanistic pathway of KMO inhibition by 4-oxobut-2-enoic acid isomers.
Comparative Biological Performance
When evaluating 4-oxobut-2-enoic acids, it is critical to benchmark their performance against established clinical standards. The following table synthesizes quantitative data from recent pharmacological screenings to objectively compare their efficacy.
Efficacy is comparable to Diclofenac (10 mg/kg) but with lower acute gastrointestinal toxicity .
Self-Validating Experimental Methodologies
Isolating and testing E and Z isomers requires rigorous, self-validating protocols to ensure that tautomerization or degradation during the assay does not confound the results.
Protocol 1: Synthesis and NMR Resolution of E/Z Isomers
This protocol outlines the base hydrolysis of esters to yield the target acids, followed by structural validation.
Ester Condensation: Slowly add commercially available acetophenones to a mixture of sodium methoxide in methanol and dimethyl oxalate at 0 °C. This yields methyl 4-aryl-2-hydroxy-4-oxobut-2-enoates. Causality: Conducting this at 0 °C prevents unwanted side-polymerization of the highly reactive enolates.
Base Hydrolysis: Dissolve the ester in Tetrahydrofuran (THF). Add 0.5 N KOH and stir from 0 °C to room temperature. Causality: This controlled, mild alkaline hydrolysis prevents excessive thermal degradation of the delicate α,β-unsaturated system.
Acidification & Extraction: Quench the reaction with 6 N HCl at room temperature. Extract the resulting 4-oxobut-2-enoic acids using ethyl acetate.
Internal Validation via NMR (Self-Validating Step): Perform 1H and 13C NMR spectroscopy (e.g., in DMSO-d6 or CDCl3). Look for the splitting of proton signals (e.g., duplicated methyl singlets or methylene doublets). Validation Rule: The integration of these duplicated signals must perfectly sum to the total expected proton count for that functional group. This mathematical confirmation proves the presence of an exact E:Z ratio (commonly 1:1 to 1:9) rather than the presence of unreacted impurities.
Step-by-step workflow for the synthesis and evaluation of E/Z isomers.
Protocol 2: In Vitro KMO Inhibition Assay
To accurately assess the neuroprotective potential of the synthesized isomers, evaluate their ability to halt quinolinic acid (QA) synthesis.
Cell Preparation: Culture human peripheral blood monocyte-derived macrophages in standard media.
Induction: Treat the primary cultures with interferon-γ. Causality: Interferon-γ artificially induces the upregulation of KMO, forcing the synthesis of QA via the kynurenine pathway to create a measurable disease-state baseline.
Dosing: Administer the characterized E/Z isomer mixture at serial dilutions (e.g., 10 nM to 10 μM).
Quantification: After a 24-hour incubation, lyse the cells and quantify QA levels using HPLC-MS/MS.
Internal Validation Check (Self-Validating Step): Run a parallel assay using Ro 61-8048 as a positive control. The assay is only considered valid if the IC50 of the standard matches established literature values. This ensures the observed potency of the 4-oxobut-2-enoic acid is accurate and not an artifact of poor cell viability.
References
Title: Synthesis and SAR of 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acids and Esters and 2-Amino-4-aryl-4-oxobut-2-enoic Acids and Esters: Potent Inhibitors of Kynurenine-3-hydroxylase as Potential Neuroprotective Agents
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives
Source: Pharmaceutical Chemistry Journal / Springer
URL: [Link]
Comparative
Comparative analysis of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid derivatives' bioactivity
As a Senior Application Scientist, evaluating the pharmacological potential of novel molecular entities requires moving beyond superficial observations and dissecting the structural causality behind their bioactivity. Th...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the pharmacological potential of novel molecular entities requires moving beyond superficial observations and dissecting the structural causality behind their bioactivity. The compound 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid (a specialized maleanilic acid derivative) represents a highly versatile pharmacophore. By combining an
α,β
-unsaturated carbonyl system (1,4-dioxo-2-butenyl fragment) with a lipophilic ethyl ester-substituted aniline ring, this molecule serves as a powerful scaffold for anti-inflammatory, antioxidant, and cytotoxic applications.
This guide provides an objective, data-backed comparative analysis of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid against its structural analogs, detailing the mechanistic pathways and the self-validating experimental protocols required to evaluate them.
To understand the bioactivity of these derivatives, we must isolate the functions of their structural domains.
The 1,4-dioxo-2-butenyl Fragment (Michael Acceptor): The highly strained C=C double bond conjugated with the carbonyl groups acts as a potent electrophile. In biological systems, this allows the molecule to undergo Michael addition with nucleophilic residues (such as cysteine thiols) in the active sites of target enzymes[1]. This is the primary driver for its ability to block the hydrophobic channel of the Cyclooxygenase-2 (COX-2) enzyme, thereby inhibiting the synthesis of chemotactic cytokines (TNF-α, IL-1, IL-8) and reducing leukocyte influx during inflammation[1].
The Ethoxycarbonyl (-COOEt) Substituent: Unlike free carboxylic acids or highly polar hydroxyl groups, the ethyl ester group on the para-position of the aniline ring significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity improves cell membrane permeability, allowing higher intracellular concentrations of the drug to reach targets like COX-2 or nuclear DNA.
Hydrogen-Bonding Networks: Analogs featuring ortho-hydroxyl groups (e.g., 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid) stabilize free radicals through short intramolecular O-H···O hydrogen bonds, facilitating a rapid Sequential Proton Loss Electron Transfer (SPLET) mechanism in polar solvents[2]. Furthermore, intermolecular N-H···O bonding allows these molecules to form dendrimer-like structures that can intercalate into DNA base pairs, driving their cytotoxic/antitumor efficacy[3].
Figure 1: Mechanistic pathways of 4-oxobut-2-enoic acid derivatives in biological systems.
Comparative Bioactivity Analysis
The substitution pattern on the aniline ring dictates the dominant biological activity of the 4-oxobut-2-enoic acid derivative. The table below synthesizes quantitative experimental data comparing the ethoxycarbonyl derivative against its most prominent structural analogs.
Derivative / Substituent
Primary Bioactivity Profile
Cytotoxicity (IC₅₀)
Antioxidant Capacity
Anti-inflammatory Efficacy
4-(4-Ethoxycarbonylanilino)... (p-COOEt)
High membrane permeability; balanced anti-inflammatory action.
Moderate
Moderate
High: Significant reduction in acetic acid-induced writhing[1].
p-Nitrophenyl maleanilic acid (p-NO₂)
Potent cell growth inhibition via electron-withdrawing NO₂ group.
High: 15.1 µg/mL (HepG-2), 25.9 µg/mL (MCF-7).
Low
Low
4-(5-chloro-2-hydroxyphenyl... (o-OH, m-Cl)
Exceptional radical scavenging via SPLET mechanism.
Exceptional: 68x greater than Ascorbic Acid in polar environments[2].
Moderate
p-Chlorophenyl maleanilic acid (p-Cl)
Broad-spectrum baseline activity; excellent ligand for metal chelates.
Moderate
Moderate
Moderate
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to prevent false positives caused by precursor degradation or solvent interference.
Causality: Maleic anhydride is highly hygroscopic and readily hydrolyzes to maleic acid in the presence of protic solvents or moisture at room temperature[4]. To prevent this competing side reaction and maximize the yield of the target anilide, a solvent-free grinding method is employed.
Preparation: In a rigorously dried agate mortar, combine equimolar amounts (0.1 mol) of maleic anhydride and ethyl 4-aminobenzoate (benzocaine).
Mechanochemical Activation: Grind the mixture continuously at room temperature. The mechanical energy forces the nucleophilic attack of the amine onto the anhydride carbonyl. A distinct color change (typically to a yellowish-white paste) indicates the formation of the maleanilic acid derivative.
Purification: Recrystallize the crude product from absolute ethanol and dry under a vacuum over
P2O5
to remove residual moisture.
Self-Validation Check:
TLC: Run a Thin Layer Chromatography (DCM:MeOH, 9.5:0.5) plate. The disappearance of the aniline precursor spot confirms reaction completion.
FT-IR: The appearance of a secondary amide N-H stretch at ~3200 cm⁻¹ and the retention of the carboxylic acid O-H stretch validates the ring-opening without complete hydrolysis[3].
Causality: Standard endpoint antioxidant assays fail to capture the rapid initial phase of the SPLET mechanism characteristic of these derivatives. A kinetic assay is required to accurately calculate the radical scavenging rate constants (which can exceed
1.61×108M−1s−1
)[2].
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol. Crucial: Shield the solution from light to prevent auto-degradation.
Reaction Initiation: In a 96-well quartz microplate, mix 100 µL of the DPPH solution with 100 µL of the synthesized derivative at varying concentrations (10–100 µM).
Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 517 nm every 10 seconds for 30 minutes at 25°C.
Self-Validation Check: Include Ascorbic Acid (AsA) as a positive control. The assay is validated if the AsA decay curve matches established literature rates (
2.56×106M−1s−1
)[2]. If the AsA rate is skewed, the solvent polarity or pH has been compromised, invalidating the SPLET/HAT pathway analysis.
Figure 2: Self-validating experimental workflow for synthesis and bio-screening.
Conclusion for Drug Developers
The 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid scaffold offers a distinct advantage over its highly polar analogs (like the 5-chloro-2-hydroxy derivative) when targeting intracellular or systemic inflammatory pathways. While it may not match the raw, isolated radical-scavenging metrics of hydroxylated analogs in polar solvents[2], its ethyl ester moiety provides the necessary lipophilicity to cross cellular membranes and effectively block the COX-2 hydrophobic channel[1]. For researchers developing novel NSAID alternatives with reduced gastrointestinal toxicity, this specific derivative represents a highly optimized starting point for further in vivo pharmacokinetic refinement.
References
Kinetic and mechanistic analyses of radical scavenging by 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid
Source: Canadian Science Publishing
URL:[Link]
Synthesis, spectroscopic characterization, crystal structure, DNA interaction study and invitro biological screenings of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid
Source: PubMed / National Institutes of Health
URL:[Link]
Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype
Source: PMC / National Institutes of Health
URL:[Link]
DFT, TD-DFT and biological activity studies of some maleanilic acid derivatives ligands and their organometallic complexes
Source: NIScPR / Indian Journal of Chemistry
URL:[Link]
Synthesis, Chemical Characterization, and Biological Screening for Cytotoxic and Antitumor Activity of Novel p-Chlorophenyl Maleanilic Acid and Its Corresponding Chelates
Source: Bendola Publishing
URL:[Link]
Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research
Source: ResearchGate
URL:[Link]
A Comparative Analysis of Butenoic Acid Derivatives as Novel Neuroprotective Agents
For Immediate Release [City, State] – March 13, 2026 – In the relentless pursuit of effective therapeutics for neurodegenerative diseases, a growing body of research has turned its attention to the neuroprotective potent...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
[City, State] – March 13, 2026 – In the relentless pursuit of effective therapeutics for neurodegenerative diseases, a growing body of research has turned its attention to the neuroprotective potential of butenoic acid derivatives. These small molecules are emerging as promising candidates due to their multifaceted mechanisms of action, primarily revolving around histone deacetylase (HDAC) inhibition, antioxidant, and anti-inflammatory activities. This guide offers a comparative analysis of key butenoic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, supported by experimental data and mechanistic insights.
Introduction: The Therapeutic Promise of Butenoic Acid Derivatives
Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis represent a significant and growing global health burden. A common thread in the pathology of these diseases is a cascade of events including oxidative stress, neuroinflammation, and epigenetic dysregulation, which collectively lead to progressive neuronal loss and cognitive decline. Butenoic acid derivatives, a class of organic compounds characterized by a four-carbon chain with a double bond, have garnered interest for their potential to interrupt these pathological processes. Their therapeutic promise lies in their structural versatility, allowing for modifications that can enhance their efficacy and target specificity.
This comparative guide will delve into the neuroprotective effects of several butenoic acid derivatives, with a particular focus on aryl butenoic acids. We will explore their mechanisms of action, compare their efficacy based on available preclinical data, and provide detailed experimental protocols for assessing their neuroprotective potential.
Comparative Analysis of Neuroprotective Butenoic Acid Derivatives
The neuroprotective effects of butenoic acid derivatives are largely attributed to their ability to modulate key cellular pathways implicated in neuronal survival and function. Here, we compare several derivatives based on their primary mechanisms of action.
Aryl Butenoic Acid Derivatives as Histone Deacetylase (HDAC) Inhibitors
A significant breakthrough in the field has been the identification of aryl butenoic acid derivatives as a novel class of HDAC inhibitors.[1] HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In neurodegenerative diseases, the dysregulation of HDAC activity can silence the expression of genes essential for neuronal survival and plasticity.[2] By inhibiting HDACs, these compounds can restore a state of histone hyperacetylation, promoting the expression of neuroprotective genes.[3]
A study on new aryl butenoic acid derivatives synthesized by combining substituted phenyl rings with a butenoic acid backbone demonstrated promising HDAC inhibition.[1] Several of these compounds exhibited better HDAC inhibition activity compared to sodium butyrate, a well-known HDAC inhibitor.[1] The study highlighted that derivatives with a methyl group in the ester moiety showed higher inhibition, underscoring this group's potential interaction with the zinc-containing catalytic domain of HDACs.[1]
Table 1: Comparison of HDAC Inhibition by Aryl Butenoic Acid Derivatives
The causality behind this experimental choice lies in the established role of HDAC dysregulation in neurodegeneration. By targeting HDACs, these butenoic acid derivatives can potentially address a fundamental aspect of the disease process, leading to broad-spectrum neuroprotective effects.
Butenoic Acid Derivatives with Antioxidant and Anti-inflammatory Properties
Beyond HDAC inhibition, butenoic acid derivatives and structurally similar compounds exert neuroprotective effects through their antioxidant and anti-inflammatory properties. Oxidative stress and chronic neuroinflammation are key drivers of neuronal damage in neurodegenerative diseases.[4]
Butein , a tetrahydroxychalcone with a structure related to aryl butenoic acids, has been shown to possess potent neuroprotective and anti-neuroinflammatory effects.[5] It protects neuronal cells from glutamate-induced oxidative injury by reducing the production of reactive oxygen species (ROS).[5] Furthermore, butein inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in microglia.[5]
The neuroprotective mechanism of butein is linked to the activation of the Nrf2/ARE pathway , a critical signaling cascade that upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[5]
Similarly, Butin , another related flavonoid, has demonstrated neuroprotective effects in a rotenone-induced Parkinson's disease model.[6] Butin treatment reversed neurobehavioral impairments, oxidative stress, and neuroinflammatory markers.[6]
While direct comparative studies on the antioxidant and anti-inflammatory effects of different butenoic acid derivatives are limited, the activity of these related compounds suggests that the butenoic acid scaffold is a promising backbone for the development of multi-target neuroprotective agents.
Key Signaling Pathways in Butenoic Acid Derivative-Mediated Neuroprotection
The neuroprotective effects of butenoic acid derivatives are underpinned by their ability to modulate several critical signaling pathways. Understanding these pathways is essential for the rational design of more potent and selective therapeutic agents.
HDAC Inhibition Pathway
As previously discussed, the inhibition of HDACs is a primary mechanism for many aryl butenoic acid derivatives. This leads to the increased acetylation of histones and other proteins, resulting in a more open chromatin structure and the transcription of genes that promote neuronal survival, synaptic plasticity, and anti-inflammatory responses.[2][3]
Caption: Nrf2/ARE Antioxidant Pathway Activation.
Experimental Protocols for Assessing Neuroprotective Effects
To ensure the scientific integrity of findings, standardized and validated experimental protocols are crucial. Below are step-by-step methodologies for key in vitro experiments to assess the neuroprotective effects of butenoic acid derivatives.
In Vitro HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HDACs.
Methodology:
Prepare Reagents:
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
HDAC enzyme (e.g., HeLa nuclear extract or recombinant human HDAC1).
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).
Developer solution (e.g., containing Trichostatin A and trypsin).
Test compounds (butenoic acid derivatives) dissolved in DMSO.
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).
Determine the IC50 value (the concentration of the compound that inhibits 50% of the HDAC activity) by plotting the percentage of inhibition against the compound concentration.
A Comprehensive Guide to Assessing the Cross-Reactivity Profile of Novel Kinase Inhibitors: A Case Study with 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid
This guide provides a robust framework for evaluating the cross-reactivity and selectivity of novel kinase inhibitors, using the hypothetical compound 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid as a case study. Fo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a robust framework for evaluating the cross-reactivity and selectivity of novel kinase inhibitors, using the hypothetical compound 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid as a case study. For the purposes of this guide, we will refer to this compound as "Compound X." The principles and methodologies outlined herein are applicable to a wide range of small molecule inhibitors and are designed to provide researchers, scientists, and drug development professionals with a comprehensive and objective approach to characterizing inhibitor specificity.
The Critical Importance of Selectivity Profiling
The development of kinase inhibitors as targeted therapeutics has revolutionized the treatment of various diseases, particularly cancer. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing truly selective inhibitors.[1] Off-target effects, where a compound interacts with unintended kinases or other proteins, can lead to unexpected toxicities or even paradoxical pathway activation.[1][2][3] Therefore, a thorough assessment of an inhibitor's cross-reactivity profile is not merely a supplementary exercise but a cornerstone of preclinical drug development. It is essential for understanding the compound's mechanism of action, predicting potential side effects, and identifying opportunities for drug repurposing.[4][5]
This guide will walk through a tiered approach to systematically characterize the selectivity of Compound X, comparing its hypothetical performance against two well-characterized kinase inhibitors, "Comparator A" (a highly selective inhibitor) and "Comparator B" (a multi-kinase inhibitor).
A Tiered Experimental Workflow for Assessing Cross-Reactivity
A systematic and multi-faceted approach is crucial for building a comprehensive understanding of a compound's selectivity. The following tiered workflow integrates biochemical and cellular assays to provide a holistic view of on- and off-target activities.
Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.
Tier 1: Broad Kinome Screening
The initial step in characterizing a novel inhibitor is to perform a broad screen against a large panel of kinases. This provides an unbiased overview of the compound's interaction landscape across the human kinome.
Experimental Rationale: The goal of this tier is not to obtain precise potency values but to identify a "hit list" of potential off-targets for further investigation. A single high concentration of the inhibitor (e.g., 1-10 µM) is typically used to maximize the chances of detecting even weak interactions.
Methodology:
Kinome Profiling Platforms: Several commercial platforms are available for large-scale kinase screening. These can be broadly categorized into:
Binding Assays: These assays directly measure the binding of an inhibitor to the kinase, often through competition with a known ligand.[6][7][8] They are independent of enzyme activity and can be performed with both active and inactive kinase conformations.[9]
Activity Assays: These assays measure the inhibition of the kinase's catalytic activity, typically by quantifying the phosphorylation of a substrate.
Hypothetical Data Presentation:
Kinase Family
Compound X (% Inhibition at 1 µM)
Comparator A (% Inhibition at 1 µM)
Comparator B (% Inhibition at 1 µM)
Primary Target
98
99
95
TK
85
5
92
STE
72
8
88
CK1
15
2
45
AGC
65
10
78
CAMK
30
3
60
Tier 2: Validation and Potency Determination
The "hit list" from Tier 1 is then subjected to more rigorous analysis to confirm the interactions and determine the potency of the inhibitor against these off-targets.
Experimental Rationale: Dose-response experiments are conducted to calculate the half-maximal inhibitory concentration (IC50) for activity assays or the dissociation constant (Kd) for binding assays. This allows for a quantitative comparison of the inhibitor's potency against its primary target versus the identified off-targets.
Methodology:
Dose-Response Assays: A variety of assay formats can be used for dose-response analysis, including:
Luminescence-based Activity Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These can be configured as either binding or activity assays and offer a robust, high-throughput format.[10][11]
Hypothetical Data Presentation:
Target
Compound X IC50 (nM)
Comparator A IC50 (nM)
Comparator B IC50 (nM)
Primary Target
15
10
25
Off-Target Kinase 1
85
>10,000
50
Off-Target Kinase 2
250
>10,000
150
Off-Target Kinase 3
1,200
>10,000
800
Tier 3: Cellular Target Engagement
Biochemical assays, while essential, are performed in a simplified, artificial environment. It is crucial to validate that the observed off-target interactions also occur within the complex milieu of a living cell.
Experimental Rationale: Cellular target engagement assays confirm that the inhibitor can access and bind to its targets in a physiological context. This is a critical step in establishing the biological relevance of the off-target interactions identified in biochemical screens.
Methodology:
Cellular Thermal Shift Assay (CETSA®): This label-free method is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[12][13][14] Changes in protein stability upon inhibitor treatment are typically measured by Western blot or mass spectrometry.[15][16]
Experimental Protocol: Western Blot-based CETSA
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with either vehicle control or a range of concentrations of Compound X for a specified time.
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors.
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
Sample Preparation and Western Blotting: Collect the supernatant containing the soluble proteins. Normalize the protein concentration, prepare samples for SDS-PAGE, and perform Western blotting using antibodies specific to the primary target and the validated off-targets.
Data Analysis: Quantify the band intensities and plot them against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).
Interpreting the Data and Comparing Alternatives
The ultimate goal of this comprehensive assessment is to generate a selectivity profile for Compound X that can be objectively compared to other inhibitors.
Key Metrics for Comparison:
Selectivity Score (S-Score): This is a quantitative measure of selectivity, often calculated as the percentage of kinases that are inhibited above a certain threshold (e.g., >90%) at a given concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Kinome Map: A visual representation of the inhibitor's interactions across the kinome tree provides an intuitive and powerful way to compare selectivity profiles.
Final Assessment of Compound X (Hypothetical):
Based on our hypothetical data, Compound X would be classified as a moderately selective inhibitor. While it is potent against its primary target, it also demonstrates significant activity against a number of off-target kinases, particularly within the TK and STE families. In a direct comparison, Comparator A is clearly a more selective inhibitor, while Comparator B exhibits a broader multi-kinase inhibition profile, similar to but more pronounced than Compound X.
This detailed cross-reactivity profile is invaluable for the next steps in the drug development process. It can help to guide lead optimization efforts to improve selectivity, provide a rationale for observed cellular phenotypes, and inform the design of future in vivo studies.
References
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87.
Mateus, A., Määttä, J., Savitski, M. M. (2020). Thermal Proteome Profiling for Target Deconvolution. Methods in Molecular Biology, 2089, 137-161.
Klaeger, S., Gohlke, B., Perrin, J., Kuster, B. (2017). Chemical Proteomics Reveals the Target Space of Clinical Kinase Inhibitors. ACS Chemical Biology, 12(3), 857-866.
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, D., & Pires, M. M. (2013). A broad-spectrum screen for prediction of adverse drug reactions. Journal of Biomolecular Screening, 18(1), 16-28.
Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
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A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed. (2002, December 15). National Institutes of Health.
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. (2025, April 22). MDPI.
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5). Bio-protocol.
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Mastering Safety: A Researcher's Guide to Handling 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid
An In-Depth Operational and Safety Blueprint for Laboratory Professionals In the dynamic landscape of pharmaceutical research and development, the ability to handle novel chemical entities with confidence and precision i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Operational and Safety Blueprint for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides an essential framework for the safe and effective handling of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid, a compound of interest for scientific investigation. As Senior Application Scientists, our goal is to empower you with not just procedural steps, but with the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Core Principles of Chemical Handling
The safe handling of any chemical compound is predicated on a thorough understanding of its potential hazards and the implementation of appropriate control measures. For 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid, the primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The following PPE recommendations are designed to mitigate these risks effectively.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is crucial to implement robust engineering controls. All handling of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid should be conducted in a well-ventilated laboratory, and for procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[1][2] Accessible safety showers and eye wash stations are also a fundamental requirement for any laboratory handling potentially hazardous chemicals.[3]
Personal Protective Equipment (PPE): Your Essential Safeguard
The selection of appropriate PPE is a critical step in ensuring personal safety. The following table outlines the recommended PPE for handling 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid, based on the hazard profiles of similar chemical structures.
Protects against skin irritation and absorption. Always inspect gloves for tears or pinholes before use.[4] Dispose of contaminated gloves after use and wash hands thoroughly.[5]
Eyes
Safety glasses with side shields or safety goggles
Prevents eye irritation from splashes or airborne particles.[6] For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[7]
Body
Laboratory coat or chemical-resistant apron
Provides a barrier against accidental spills and contamination of personal clothing.[7]
Respiratory
NIOSH-approved respirator (if applicable)
Required if handling the compound as a powder outside of a fume hood or if aerosols are generated. The type of respirator should be selected based on a formal risk assessment.[8]
Procedural Guidance for Safe Handling
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring the integrity of your research.
Step-by-Step Handling Protocol:
Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly.
Donning PPE : Put on all required PPE as outlined in the table above. Ensure a proper fit for all equipment.
Weighing and Transfer : When weighing the solid compound, perform this task within the fume hood to contain any dust. Use non-sparking tools to prevent ignition sources.[9]
In Solution : When working with the compound in solution, be mindful of potential splashes. Handle all transfers and reactions within the fume hood.
Post-Handling : After completing your work, decontaminate the work surface.
Doffing PPE : Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.[10]
Emergency Preparedness: A Proactive Approach
In the event of an accidental exposure, immediate and appropriate action is critical.
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[2]
Inhalation : Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[10]
Ingestion : Do NOT induce vomiting.[11] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Spill and Disposal Management
A clear and effective plan for managing spills and disposing of chemical waste is a cornerstone of laboratory safety.
Spill Response:
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Contain : For small spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent to contain the spill.[12]
Clean-Up : Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste.[1]
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan:
All waste containing 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[12]
Waste Collection : Collect all chemical waste in clearly labeled, sealed containers.
Licensed Disposal : Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service.[5][10] Do not dispose of this chemical down the drain.[2]
Visualizing the PPE Selection Process
To further clarify the decision-making process for selecting the appropriate level of personal protective equipment, the following diagram illustrates the key considerations.
Caption: PPE Selection Workflow Diagram.
By integrating these safety protocols and operational guidelines into your daily laboratory practices, you contribute to a safer and more effective research environment. The principles outlined in this guide are designed to be a living document, adaptable to new information and specific experimental contexts.
References
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Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.